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Foundational

The Gold Standard: A Technical Guide to Fenbutatin Oxide-d30 in High-Precision Analytical Chemistry

This guide provides an in-depth exploration of the critical role of Fenbutatin Oxide-d30 as an internal standard in the quantitative analysis of Fenbutatin Oxide, a widely used organotin acaricide.[1] Intended for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the critical role of Fenbutatin Oxide-d30 as an internal standard in the quantitative analysis of Fenbutatin Oxide, a widely used organotin acaricide.[1] Intended for researchers, analytical chemists, and professionals in drug development and food safety, this document elucidates the principles of isotope dilution mass spectrometry and offers a detailed, field-proven methodology for achieving the highest levels of accuracy and precision in analytical measurements.

Introduction: The Imperative for Precision in Trace Analysis

Fenbutatin Oxide is a non-systemic miticide effective against a broad spectrum of phytophagous mites, making it a crucial component in the agricultural protection of various fruits, vegetables, and ornamental plants.[2][3] Its persistence and potential for bioaccumulation necessitate rigorous monitoring to ensure levels in food products and the environment remain within safe limits.[4] The analytical challenge lies in the accurate quantification of Fenbutatin Oxide, often at trace levels, within complex biological and environmental matrices. These matrices are fraught with interferences that can suppress or enhance the instrument's signal, leading to significant analytical error.

To surmount these challenges, the principle of isotope dilution mass spectrometry (ID-MS) is employed, a technique widely regarded as the gold standard for quantitative analysis. ID-MS relies on the use of a stable isotope-labeled (SIL) internal standard, which is an isotopically enriched version of the analyte of interest. Fenbutatin Oxide-d30, a deuterated analog of Fenbutatin Oxide, serves as the ideal internal standard for this purpose.

The Role of Fenbutatin Oxide-d30 as an Internal Standard

Fenbutatin Oxide-d30 is structurally identical to Fenbutatin Oxide, with the exception that thirty of its hydrogen atoms have been replaced with deuterium.[1][5] This subtle change in mass has profound implications for its utility in analytical chemistry:

  • Physicochemical Equivalence: Fenbutatin Oxide-d30 exhibits nearly identical chemical and physical properties to the native Fenbutatin Oxide. This means it behaves identically during sample extraction, cleanup, and chromatographic separation, effectively mirroring any losses or variations experienced by the analyte.

  • Mass Distinguishability: Despite its chemical similarity, the mass difference between Fenbutatin Oxide-d30 and Fenbutatin Oxide allows them to be easily distinguished by a mass spectrometer.

By introducing a known amount of Fenbutatin Oxide-d30 into a sample at the beginning of the analytical workflow, it co-exists with the native Fenbutatin Oxide throughout the entire process. Any variations in sample preparation or instrument response will affect both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the signal from the native analyte to that of the stable isotope-labeled internal standard, a ratio that remains constant despite variations in the absolute signal intensities. This effectively cancels out matrix effects and other sources of error, leading to highly accurate and precise results.[6]

Analytical Methodology: Isotope Dilution LC-MS/MS for Fenbutatin Oxide

The following is a comprehensive, step-by-step methodology for the quantitative analysis of Fenbutatin Oxide in a representative food matrix (e.g., apples) using Fenbutatin Oxide-d30 as an internal standard. This protocol is a synthesized workflow based on established methods for pesticide residue analysis.[4][7]

Reagents and Materials
  • Fenbutatin Oxide analytical standard

  • Fenbutatin Oxide-d30 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • Deionized water

Sample Preparation (Modified QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][7]

  • Homogenization: Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of Fenbutatin Oxide-d30 solution in acetonitrile to the sample.

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid. The acidic conditions improve the stability and extraction efficiency of Fenbutatin Oxide.[4]

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute. This step partitions the analytes into the acetonitrile layer.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA. PSA is effective in removing organic acids and other interfering matrix components.[4]

  • Final Extract: Vortex and centrifuge. The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for the detection and quantification of Fenbutatin Oxide.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for the separation of Fenbutatin Oxide.[4]

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is effective for eluting Fenbutatin Oxide with good peak shape.[4]

    • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both Fenbutatin Oxide and Fenbutatin Oxide-d30.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using standards containing known concentrations of Fenbutatin Oxide and a constant concentration of Fenbutatin Oxide-d30. The ratio of the peak area of Fenbutatin Oxide to the peak area of Fenbutatin Oxide-d30 is plotted against the concentration of Fenbutatin Oxide. The concentration of Fenbutatin Oxide in the sample is then determined from this calibration curve.

Visualizing the Workflow and Key Parameters

The following diagram illustrates the analytical workflow for the isotope dilution mass spectrometry of Fenbutatin Oxide.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Spiking 2. Spike with Fenbutatin Oxide-d30 Homogenization->Spiking Extraction 3. QuEChERS Extraction Spiking->Extraction Cleanup 4. d-SPE Cleanup Extraction->Cleanup LC_Separation 5. LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification via Isotope Dilution MS_Detection->Quantification Result 8. Final Result (mg/kg) Quantification->Result

Caption: Isotope Dilution LC-MS/MS Workflow for Fenbutatin Oxide Analysis.

Mass Spectrometric Parameters

The selection of appropriate MRM transitions is crucial for the selectivity of the method. The following table summarizes the key mass spectrometric parameters for Fenbutatin Oxide and the predicted parameters for Fenbutatin Oxide-d30.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenbutatin Oxide518.96463.0421
350.9135
Fenbutatin Oxide-d30 (Predicted) 548.96 478.04 ~21
365.91 ~35

Note: The precursor ion for Fenbutatin Oxide-d30 is predicted based on the addition of 30 deuterium atoms to the molecular formula of the detected Fenbutatin Oxide fragment. The product ions are predicted based on the assumption of a similar fragmentation pathway, with the mass shift corresponding to the deuterated fragments. The collision energies for Fenbutatin Oxide-d30 would be optimized during method development but are expected to be similar to those for the unlabeled compound.

The fragmentation of Fenbutatin Oxide likely involves the loss of one of the tris(2-methyl-2-phenylpropyl)tin groups to form the precursor ion. The product ions are then formed from the further fragmentation of this precursor.

Conclusion: Ensuring Analytical Confidence

The use of Fenbutatin Oxide-d30 as an internal standard in an isotope dilution LC-MS/MS method represents the pinnacle of analytical rigor for the quantification of Fenbutatin Oxide. This approach effectively mitigates the impact of matrix effects and procedural variations, ensuring data of the highest accuracy and reliability. For laboratories engaged in food safety, environmental monitoring, and regulatory compliance, the adoption of this methodology provides a self-validating system that instills confidence in analytical outcomes.

References

  • Pharmaffiliates. Chemical Name : Fenbutatin Oxide-d30. Available from: [Link].

  • Compendium of Pesticide Common Names. fenbutatin oxide data sheet. Available from: [Link].

  • Li, Y., et al. (2021). Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ACS Omega, 6(15), 10335–10342. Available from: [Link].

  • Taiwan Food and Drug Administration. (2021). Method of Test for Pesticide Residues in Livestock and Poultry Products - Test of 2,4-D and Fenbutatin Oxide. Available from: [Link].

  • Food and Agriculture Organization of the United Nations. fenbutatin oxide. Available from: [Link].

  • INCHEM. 406. Fenbutatin oxide (Pesticide residues in food: 1977 evaluations). Available from: [Link].

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available from: [Link].

  • Barnes, K. A., et al. (1997). Determination of the pesticide fenbutatin oxide in tomatoes, cucumbers and bananas by high performance liquid chromatographic/atmospheric pressure chemical ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 11(2), 159-164. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link].

  • United States Environmental Protection Agency. Pesticide Fact Sheet: Fenbutatin-oxide. Available from: [Link].

  • INCHEM. 480. Fenbutatin oxide (Pesticide residues in food: 1979 evaluations). Available from: [Link].

  • Ali, A. A. M., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry, 7(5), 322-328. Available from: [Link].

  • European Union Reference Laboratory for Single Residue Methods. Method for the Analysis of Organotin Pesticides via LC-MS/MS. (2010). Available from: [Link].

  • Zhang, Y., et al. (2010). Determination of fenbutatin oxide residue in orange products by gas chromatography. Journal of Chinese Institute of Food Science and Technology, 10(4), 205-209. Available from: [Link].

  • Shimadzu. No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Available from: [Link].

  • Agriculture and Environment Research Unit, University of Hertfordshire. Fenbutatin oxide (Ref: ENT 27738). Available from: [Link].

  • Valls, A., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 4983. Available from: [Link].

  • European Union Reference Laboratories for Residues of Pesticides. EU Proficiency Test on the Analysis of Spiked and Incurred Pesticides in Milled Dry Lentils. Available from: [Link].

Sources

Exploratory

Fenbutatin Oxide-d30: Structural Mechanics, Analytical Applications, and Methodological Frameworks in Agrochemical Residue Quantification

Executive Summary The precise quantification of organotin acaricides in complex agricultural and biological matrices is a critical requirement for global food safety and environmental monitoring. Fenbutatin Oxide (FBTO)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification of organotin acaricides in complex agricultural and biological matrices is a critical requirement for global food safety and environmental monitoring. Fenbutatin Oxide (FBTO) is a highly effective, bulky organotin compound used to control phytophagous mites. However, its complex physicochemical behavior—specifically its affinity for active silanol sites and its broad natural isotopic envelope—makes trace-level mass spectrometric quantification notoriously difficult.

Fenbutatin Oxide-d30 (FBTO-d30) serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) to overcome these analytical hurdles. By integrating FBTO-d30 into modern LC-MS/MS workflows, researchers can establish self-validating analytical systems that mathematically neutralize matrix-induced ion suppression and extraction losses. This whitepaper provides an in-depth technical framework detailing the structural properties, mechanistic action, and optimized analytical protocols for utilizing FBTO-d30.

Chemical Architecture & Isotopic Profiling

Fenbutatin Oxide is a distannoxane, formally known as hexakis(2-methyl-2-phenylpropyl)distannoxane. Its structure consists of two central tin (Sn) atoms bridged by an oxygen atom, with each tin atom coordinated to three bulky 2-methyl-2-phenylpropyl aliphatic-aromatic chains.

The Causality of the +30 Da Isotopic Shift

In , exactly 30 hydrogen atoms are replaced by deuterium (D) atoms. These substitutions are strategically located on the six phenyl rings (5 deuteriums per ring × 6 rings = 30 D).

Why a 30-Dalton shift? Tin possesses 10 naturally occurring stable isotopes (ranging from 112 Sn to 124 Sn), which creates an exceptionally broad and complex isotopic multiplet in mass spectrometry spanning approximately 10 Daltons. If a standard +3 Da or +6 Da labeled standard were used, the isotopic envelope of the native analyte would heavily overlap with the internal standard, causing severe quantitative cross-talk. The massive +30 Da shift of FBTO-d30 completely isolates the internal standard's signal from the native analyte's isotopic cluster, ensuring absolute signal purity and quantitative integrity.

Quantitative Data: Physicochemical Properties
PropertySpecification / Value
Analyte Name Fenbutatin Oxide-d30
Unlabeled CAS Number 13356-08-6
Molecular Formula C 60​ H 48​ D 30​ OSn 2​
Molecular Weight 1082.87 g/mol (Unlabeled: 1052.70 g/mol )
Isotopic Purity 99% atom D
Physical State White to off-white crystalline solid
Solubility Soluble in Acetonitrile, Dichloromethane, and Methanol

Mechanistic Grounding: Mode of Action

To understand the toxicological relevance of tracking FBTO residues, one must understand its biological target. Fenbutatin oxide acts as a potent inhibitor of oxidative phosphorylation. Due to its lipophilic nature, the organotin complex easily penetrates the mitochondrial inner membrane of target pests (such as spider mites). Once inside, it binds directly to the F 0​ subunit of the ATP synthase complex. This binding physically blocks the flow of protons ( H+ ) back into the mitochondrial matrix, collapsing the electrochemical gradient, halting ATP production, and ultimately causing rapid paralysis and death of the organism.

MOA A Fenbutatin Oxide B Mitochondrial Inner Membrane A->B Penetrates C F0 Subunit of ATP Synthase B->C Binds to D Proton Gradient Disruption C->D Blocks H+ flow E ATP Depletion & Paralysis D->E Induces

Mechanism of Fenbutatin Oxide: Mitochondrial ATP Synthase Inhibition Pathway.

Analytical Workflows & Methodologies

Historically, extracting FBTO from complex matrices like grapes, wine, or soil utilized Matrix Solid-Phase Dispersion (MSPD) or Solid-Phase Microextraction (SPME) . However, modern high-throughput laboratories rely on modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies coupled with LC-MS/MS .

Standard QuEChERS protocols often fail for organotins because the central tin atoms strongly coordinate with active silanol groups on glassware and matrix proteins at neutral pH, leading to catastrophic recovery losses. The following protocol introduces specific chemical modifiers to break these bonds, utilizing FBTO-d30 to create a self-validating system .

Self-Validating Modified QuEChERS Protocol

By spiking the SIL-IS at the very beginning of the workflow, any subsequent matrix-induced ion suppression, incomplete partitioning, or degradation is experienced equally by both the native analyte and the d30-isotope. The ratio between the two remains constant, self-correcting the final quantitative calculation.

  • Sample Homogenization: Weigh exactly 10.0 g of homogenized matrix (e.g., soil, fruit, or tissue) into a 50 mL polypropylene centrifuge tube. (Avoid glass to prevent silanol binding).

  • Isotope Spiking (Self-Validation Step): Fortify the sample with 50 µL of a 1.0 µg/mL Fenbutatin Oxide-d30 working solution. Vortex and allow to equilibrate for 15 minutes.

  • Acidified Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid (v/v).

    • Expert Causality: The low pH protonates the binding sites of matrix proteins and any exposed silanol groups, breaking the coordination bonds with the organotin and forcing FBTO into the organic extraction phase.

  • Phase Partitioning: Add QuEChERS extraction salts (4.0 g anhydrous MgSO 4​ and 1.0 g NaCl). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg anhydrous MgSO 4​ and 50 mg Primary Secondary Amine (PSA).

    • Expert Causality: PSA effectively removes organic acids and sugars. Crucially, do not use Graphitized Carbon Black (GCB) in this step. GCB has a strong affinity for planar and bulky hydrophobic molecules; the six bulky 2-methyl-2-phenylpropyl groups of FBTO will irreversibly adsorb to GCB, destroying your yield.

  • Filtration: Centrifuge the dSPE tube and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

Workflow S1 Matrix Homogenization (Soil/Tissue/Plant) S2 Spike FBTO-d30 (SIL-IS) [Self-Validation Step] S1->S2 S3 Acidified Extraction (1% Formic Acid in ACN) S2->S3 Equilibrate S4 dSPE Cleanup (PSA Sorbent) S3->S4 Centrifuge & Transfer S5 LC-MS/MS Analysis (ESI+ MRM) S4->S5 Filter Extract S6 Quantification via Isotope Ratio S5->S6 Data Processing

Self-Validating LC-MS/MS Extraction Workflow using FBTO-d30 Internal Standard.

Mass Spectrometry & Quantitative Data

Due to the thermal lability of the distannoxane bridge, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization in positive mode (ESI+) is the preferred analytical technique.

During ionization, the distannoxane molecule typically protonates to form the [M+H]+ precursor ion. The mass spectrometer must be tuned to monitor the specific Multiple Reaction Monitoring (MRM) transitions that differentiate the native compound from the d30-isotope.

Optimized LC-ESI(+)-MS/MS MRM Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Fenbutatin Oxide 1053.5287.135Quantifier
Fenbutatin Oxide 1053.5255.145Qualifier
Fenbutatin Oxide-d30 1083.5292.135Internal Standard

Note: Exact m/z values may shift slightly depending on the specific tin isotope centered in the quadrupole isolation window. The +30 Da offset between the precursor ions guarantees zero isotopic interference.

References

  • Montes R, Canosa P, Lamas JP, Piñeiro A, Orriols I, Cela R, Rodríguez I. "Matrix solid-phase dispersion and solid-phase microextraction applied to study the distribution of fenbutatin oxide in grapes and white wine." Analytical and Bioanalytical Chemistry, 2009 Dec;395(8):2601-10. Available at:[Link]

  • Liu Y, et al. "Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS." ACS Omega, 2021. Available at:[Link]

Foundational

Synthesis, Purity, and Analytical Application of Fenbutatin Oxide-d30: A Technical Whitepaper

Executive Summary Fenbutatin oxide is a bulky, non-systemic organotin acaricide widely monitored in agricultural commodities and environmental matrices[1]. To achieve highly precise quantification via Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenbutatin oxide is a bulky, non-systemic organotin acaricide widely monitored in agricultural commodities and environmental matrices[1]. To achieve highly precise quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fenbutatin oxide-d30 is employed as the gold-standard internal standard (IS)[2]. This whitepaper details the de novo synthesis, rigorous purity assessment, and methodological integration of Fenbutatin oxide-d30, providing actionable, self-validating protocols and mechanistic insights for analytical scientists and drug development professionals.

Chemical Properties and the Causality of Deuteration

Fenbutatin oxide (C60H78OSn2) features a unique distannoxane bridge linking two tris(2-methyl-2-phenylpropyl)tin moieties[1]. By incorporating 30 deuterium atoms—specifically targeting the six phenyl rings (d5 each)—Fenbutatin oxide-d30 achieves a molecular formula of C60H48D30OSn2 and a mass shift of +30 Da (MW: 1082.87 g/mol )[3].

The Causality of the +30 Da Shift: In mass spectrometry, organotin compounds exhibit exceptionally broad and complex isotopic envelopes due to the natural abundance of ten distinct tin isotopes (ranging from 112Sn to 124Sn). A smaller isotopic mass shift (e.g., d4 or d6) would result in severe isotopic cross-talk, where the heavy isotopes of the endogenous unlabeled analyte overlap with the light isotopes of the internal standard. The robust +30 Da shift of the d30 analog completely isolates the IS Multiple Reaction Monitoring (MRM) transitions from the target analyte, ensuring strict quantitative linearity and eliminating false-positive background noise.

De Novo Synthesis Pathway of Fenbutatin Oxide-d30

Mechanistic Causality

The synthesis of Fenbutatin oxide-d30 requires building the bulky neophyl (2-methyl-2-phenylpropyl) groups from isotopically pure precursors[3]. The process relies on the step-wise formation of a Grignard reagent, followed by stannylation and controlled dehydration. Toluene is explicitly chosen as the solvent for the final condensation step because its high boiling point and azeotropic properties facilitate the thermodynamically demanding formation of the distannoxane bridge[1].

Step-by-Step Synthesis Protocol
  • Synthesis of d5-Neophyl Chloride: React benzene-d6 with methallyl chloride under Lewis acid catalysis (AlCl3) at -10°C. Causality: Maintaining sub-zero temperatures prevents skeletal rearrangements and minimizes polyalkylation, preserving the structural integrity of the neophyl group.

  • Grignard Reagent Formation: Convert the purified d5-neophyl chloride to d5-neophylmagnesium chloride using magnesium turnings in anhydrous tetrahydrofuran (THF), activated with a catalytic crystal of iodine.

  • Stannylation: Slowly add anhydrous Tin(IV) chloride (SnCl4) to the Grignard reagent (molar ratio 1:3.1) in toluene. Reflux for 12 hours to yield tris(d5-neophyl)tin chloride. Causality: The steric hindrance of attaching three bulky neophyl groups to a single tin atom requires extended refluxing in a high-boiling solvent like toluene.

  • Hydrolysis: Treat the tris(d5-neophyl)tin chloride intermediate with 2M aqueous NaOH to precipitate tris(d5-neophyl)tin hydroxide.

  • Dehydration (Distannoxane Formation): Heat the hydroxide intermediate in toluene under strictly anhydrous conditions using a Dean-Stark apparatus[1]. Causality: Continuous azeotropic removal of water drives the condensation reaction forward, forming the critical distannoxane bridge. Evaporate the solvent and recrystallize from hot acetone to yield the final Fenbutatin oxide-d30.

Synthesis N1 Benzene-d6 + Methallyl Chloride N2 d5-Neophyl Chloride N1->N2 AlCl3, -10°C N3 d5-Neophylmagnesium Chloride N2->N3 Mg, THF N4 Tris(d5-neophyl)tin Chloride N3->N4 SnCl4, Toluene N5 Tris(d5-neophyl)tin Hydroxide N4->N5 NaOH (aq) N6 Fenbutatin Oxide-d30 N5->N6 Dean-Stark (-H2O)

Chemical synthesis workflow for Fenbutatin oxide-d30 from deuterated precursors.

Purification and Isotopic Purity Assessment

Causality of Purity Requirements

For an internal standard to be valid, it must possess both high chemical purity (to ensure accurate gravimetric preparation) and high isotopic purity (to prevent artificial inflation of the unlabeled analyte signal). Unreacted tin intermediates or lower isotopologues (e.g., d29, d28) directly compromise the standard's utility.

Purity Assessment Protocol
  • Chemical Purity via HPLC-UV: Dissolve 1 mg of the synthesized product in 1 mL of acetonitrile. Inject 10 µL onto a C18 column (2.1 x 100 mm, 1.7 µm) using an isocratic mobile phase of Acetonitrile/Water (95:5 v/v) at 0.4 mL/min. Monitor at 220 nm.

  • Isotopic Purity via HRMS: Infuse the standard into a Q-TOF mass spectrometer using Electrospray Ionization (ESI) in positive mode.

  • Self-Validation: Calculate the isotopic distribution by comparing the peak area of the d30 pseudomolecular ion [M+H]+ against the sum of all isotopologue areas (d0 to d30). The d0 content must be strictly < 0.1%.

Table 1: Quantitative Specifications for Fenbutatin Oxide-d30
ParameterSpecification / Target ValueAnalytical Validation Method
Molecular Formula C60H48D30OSn2High-Resolution Mass Spectrometry
Monoisotopic Mass 1082.87 g/mol High-Resolution Mass Spectrometry
Chemical Purity > 98.0%HPLC-UV (220 nm)
Isotopic Purity > 99.0% d30ESI-Q-TOF MS
Unlabeled Content (d0) < 0.1%LC-MS/MS (MRM mode)
Physical State White crystalline solidVisual Inspection

Application: LC-MS/MS Analytical Workflow

The Role of the Internal Standard

While some legacy methods utilize generic internal standards like Triphenyl phosphate (TPP) for organotin analysis[4], these fail to account for the unique physicochemical behavior of bulky stannoxanes. Fenbutatin oxide is highly lipophilic and prone to adsorption on glass surfaces. By utilizing the isotopically labeled Fenbutatin oxide-d30, analysts perfectly mimic these physical losses and correct for matrix-induced ion suppression during ESI[2].

Step-by-Step QuEChERS Protocol

This protocol adapts the AOAC 2007.01 acetate-buffered QuEChERS methodology for optimal organotin recovery[5].

  • Matrix Preparation: Weigh 10 g of homogenized sample (e.g., fruit or vegetable matrix) into a 50 mL PTFE centrifuge tube. Causality: PTFE is used instead of glass to prevent the adsorption of the organotin compounds to silanol groups.

  • IS Spiking: Spike the matrix with 100 µL of Fenbutatin oxide-d30 working solution (1 µg/mL in acetone). Allow it to equilibrate for 15 minutes. Causality: Spiking before extraction ensures the IS undergoes the exact same partitioning and cleanup losses as the endogenous analyte.

  • Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.

  • Partitioning: Add QuEChERS partitioning salts (4 g anhydrous MgSO4 and 1 g Sodium Acetate)[5]. Vortex immediately to prevent salt agglomeration, then centrifuge at >1,500 rcf for 5 minutes.

  • Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). Vortex and centrifuge.

  • Analysis: Dilute the extract 1:1 with the aqueous mobile phase prior to LC-MS/MS injection to improve peak shape and minimize matrix effects[5].

LCMS N1 Homogenized Sample Matrix N2 Spike IS: Fenbutatin Oxide-d30 N1->N2 N3 QuEChERS Extraction (AOAC 2007.01) N2->N3 Recovery Compensation N4 d-SPE Cleanup (MgSO4 / PSA) N3->N4 N5 LC Separation (C18 Column) N4->N5 N6 ESI(+) MS/MS MRM Detection N5->N6 Matrix Resolution

QuEChERS extraction and LC-MS/MS workflow utilizing Fenbutatin oxide-d30.

Conclusion

The synthesis and deployment of Fenbutatin oxide-d30 represent a critical intersection of synthetic organic chemistry and trace analytical science. By executing a controlled de novo synthesis pathway that ensures high isotopic purity (>99% d30) and leveraging its identical physicochemical behavior to the target analyte, laboratories can overcome the inherent challenges of organotin residue monitoring and achieve unparalleled quantitative accuracy.

References

  • Fenbutatin oxide (Ref: ENT 27738) - AERU, herts.ac.uk.
  • Fenbutatin oxide-d30 | Stable Isotope, MedchemExpress.com.
  • AB SCIEX Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS, sciex.jp.
  • Fenbutatin Oxide-d30 | CAS 13356-08-6 (unlabeled), SCBT.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution, Agilent.

Sources

Exploratory

Advanced Analytical Methodologies: The Role of Fenbutatin Oxide-d30 in Organotin Residue Quantification

Executive Summary Fenbutatin oxide is a potent organotin acaricide utilized globally for the control of phytophagous mites in agricultural crop protection[1]. Due to its environmental persistence and potential toxicity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenbutatin oxide is a potent organotin acaricide utilized globally for the control of phytophagous mites in agricultural crop protection[1]. Due to its environmental persistence and potential toxicity, regulatory bodies enforce stringent maximum residue limits (MRLs) for food and environmental safety. Accurate trace quantification of fenbutatin oxide in complex matrices (e.g., soil, plant tissues, and animal-derived foods) requires highly sensitive analytical techniques.

Fenbutatin Oxide-d30, the stable deuterium-labeled analog of the pesticide, serves as the gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. This technical guide details the physicochemical properties, structural dynamics, and field-proven experimental protocols for utilizing Fenbutatin Oxide-d30 to achieve high-fidelity residue analysis.

Physicochemical Profiling & Structural Dynamics

The deuteration of fenbutatin oxide involves the synthetic substitution of 30 hydrogen atoms with deuterium ( 2 H). This isotopic labeling significantly alters the molecular weight while preserving the compound's core physicochemical behavior, such as lipophilicity and chromatographic retention time.

CAS Number Nuances: In global chemical registries, stable isotope-labeled compounds often do not receive a unique Chemical Abstracts Service (CAS) registry number unless explicitly registered as a novel commercial entity. Consequently, Fenbutatin Oxide-d30 is frequently cataloged under the unlabeled parent CAS number (13356-08-6) with an "unassigned" or "NA" designation for the specific d30 isotopologue[3][4].

Table 1: Comparative Physicochemical Properties
PropertyNative Fenbutatin OxideFenbutatin Oxide-d30
CAS Number 13356-08-6[5]Unassigned / 13356-08-6 (unlabeled)[3][4]
Molecular Formula C 60​ H 78​ OSn 2​ [6]C 60​ H 48​ D 30​ OSn 2​ [3][7]
Molecular Weight 1052.68 g/mol [5]1082.87 g/mol [4][7]
Isotopic Mass Shift N/A+30.19 Da
Primary Application Commercial Acaricide / Pesticide[1]Analytical Internal Standard[2][4]

Mechanistic Role as an Internal Standard (E-E-A-T)

In LC-MS/MS analysis, complex sample matrices (e.g., lipid-rich foods or humic soils) often cause severe matrix effects—specifically, the unpredictable suppression or enhancement of analyte ionization in the electrospray ionization (ESI) source.

The Causality of Deuteration: Fenbutatin Oxide-d30 is structurally identical to the native analyte but possesses a distinct mass shift of approximately +30 Da[7]. Because their chemical properties are virtually indistinguishable, the d30 analog co-elutes with native fenbutatin oxide during reverse-phase liquid chromatography. When both compounds enter the mass spectrometer's ionization source simultaneously, they experience the exact same matrix-induced ionization suppression.

By quantifying the ratio of the native analyte's peak area to the d30 internal standard's peak area, the matrix effect is mathematically canceled out. This establishes a self-validating analytical system : any recovery losses during sample extraction or ionization variations during MS analysis are inherently and proportionally corrected[2].

Experimental Protocol: Trace Analysis using Modified QuEChERS

To ensure authoritative grounding, the following protocol adapts the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for organotin extraction, utilizing Fenbutatin Oxide-d30 for isotope dilution[6].

Step 1: Sample Preparation & Homogenization
  • Action: Weigh 10.0 g of thoroughly homogenized sample (e.g., fruit matrix) into a 50 mL polytetrafluoroethylene (PTFE) centrifuge tube.

  • Causality: PTFE or highly inert labware is strictly required because organotin compounds readily adsorb onto standard polypropylene surfaces, which would otherwise lead to systemic recovery losses.

Step 2: Internal Standard Spiking
  • Action: Spike the sample matrix with 100 µL of a 1.0 µg/mL Fenbutatin Oxide-d30 working solution (prepared in acetonitrile). Allow the sample to equilibrate in the dark for 15 minutes.

  • Causality: Spiking prior to extraction ensures the d30 standard undergoes the exact same physical and chemical stresses as the native analyte. This makes the final quantification independent of absolute extraction efficiency, validating the recovery rate.

Step 3: Extraction
  • Action: Add 10 mL of 1% formic acid in acetonitrile. Vortex vigorously for 2 minutes. Add QuEChERS partitioning salts (4 g anhydrous MgSO 4​ , 1 g NaCl). Centrifuge at 5000 rpm for 5 minutes.

  • Causality: The acidified acetonitrile disrupts organotin-protein binding in the matrix. The anhydrous MgSO 4​ drives an exothermic hydration reaction that forces the partitioning of the organotin into the organic (acetonitrile) layer, while NaCl enhances the phase separation through the salting-out effect.

Step 4: Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Action: Transfer 1.5 mL of the upper organic layer to a 2 mL dSPE tube containing 150 mg MgSO 4​ , 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent. Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes.

  • Causality: PSA selectively removes interfering organic acids and sugars, while C18 removes non-polar lipids. This targeted cleanup is critical to minimize background noise and prevent fouling of the mass spectrometer's ion optics.

Step 5: LC-MS/MS Quantification
  • Action: Transfer the purified supernatant to an autosampler vial. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality: The mass spectrometer is programmed to isolate the specific precursor ions for both the native (m/z ~1053) and d30 (m/z ~1083) compounds, fragment them in the collision cell, and detect the unique product ions. This +30 Da shift ensures absolute specificity without cross-talk between the analyte and the standard.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating QuEChERS workflow integrated with isotope dilution mass spectrometry.

G N1 1. Sample Homogenization (10g Matrix) N2 2. Spike Internal Standard (Fenbutatin Oxide-d30) N1->N2 Equilibration N3 3. QuEChERS Extraction (Acetonitrile + Salts) N2->N3 Phase Partitioning N4 4. dSPE Cleanup (PSA / C18 / MgSO4) N3->N4 Supernatant Transfer N5 5. LC-MS/MS Analysis (MRM Mode) N4->N5 Injection N6 6. Data Quantification (Isotope Dilution Ratio) N5->N6 m/z +30 Shift Analysis

QuEChERS extraction and LC-MS/MS workflow using Fenbutatin Oxide-d30 as an internal standard.

References

  • Pharmaffiliates : Chemical Name : Fenbutatin Oxide-d30 URL:[Link]

Sources

Foundational

Advanced Handling and Analytical Applications of Fenbutatin Oxide-d30: A Technical Whitepaper

Introduction & Core Rationale Fenbutatin oxide is a potent organotin acaricide utilized globally for the control of phytophagous mites in agricultural crop protection[1]. Due to its environmental persistence and moderate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

Fenbutatin oxide is a potent organotin acaricide utilized globally for the control of phytophagous mites in agricultural crop protection[1]. Due to its environmental persistence and moderate-to-high toxicity profile, regulatory bodies mandate rigorous monitoring of its residues in food, agricultural, and environmental matrices[1],[2].

For analytical scientists and toxicologists, Fenbutatin oxide-d30 serves as the premier stable isotope-labeled internal standard (SIL-IS) for the precise quantification of these residues via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS)[3]. This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) directives, and practical laboratory methodologies required to safely and effectively utilize this standard.

Physicochemical and Isotopic Architecture

The Causality of the d30 Isotopic Shift: Native fenbutatin oxide contains two tin (Sn) atoms bridged by an oxygen atom (a distannoxane bridge)[2]. Tin possesses ten naturally occurring stable isotopes, resulting in an exceptionally broad and complex isotopic envelope spanning over 15 Daltons in mass spectrometry. If an internal standard with a minor mass shift (e.g., -d3 or -d4) were utilized, severe isotopic cross-talk would occur between the native analyte and the standard. The incorporation of 30 deuterium atoms (+30 Da mass shift) completely isolates the SIL-IS signal from the native compound's isotopic cluster, ensuring absolute quantitative accuracy during isotope dilution[4].

Table 1: Physicochemical and Isotopic Properties of Fenbutatin Oxide-d30

PropertySpecification
Analyte Name Fenbutatin Oxide-d30
Molecular Formula C60H48D30OSn2[4]
Molecular Weight 1082.87 g/mol [4]
Unlabeled CAS Number 13356-08-6[4]
Physical State Neat / Solid powder[4]
Aqueous Solubility <0.005 mg/L at 23°C (Highly lipophilic)
Organic Solubility Soluble in acetone, benzene, and dichloromethane

Toxicological Profile & SDS-Driven Safety Protocols

The safe handling of Fenbutatin oxide-d30 requires strict adherence to SDS directives. The isotopic labeling does not alter the inherent toxicity of the organotin pharmacophore, which disrupts oxidative phosphorylation and nervous system function[1].

  • Inhalation Hazards (H330): The compound is highly toxic and potentially fatal if inhaled[2],[5].

    • Protocol Integration: All handling of the neat powder must occur within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing fume hood. Operators must wear a type N95 (US) or P2 (EN 143) respirator mask to prevent inhalation of aerosolized particulates[5].

  • Dermal and Ocular Toxicity (H315, H319): Organotins are highly lipophilic, allowing them to rapidly penetrate the dermal barrier to cause moderate irritation, sensitization, or chemical burns[6],.

    • Protocol Integration: Double-gloving with heavy-duty nitrile gloves, full-coverage lab coats, and tightly sealed safety goggles are mandatory[5].

  • Environmental Toxicity (H410): Fenbutatin oxide is very toxic to aquatic life with long-lasting effects[6],[5].

    • Protocol Integration: Aqueous and organic waste containing the standard must be strictly segregated into designated organometallic waste streams. It must never be disposed of via public sewers or allowed to enter watercourses[6].

Experimental Methodology: Isotope Dilution LC-MS/MS

To establish a self-validating analytical system, the following protocol details the integration of Fenbutatin oxide-d30 into a standard QuEChERS extraction workflow for pesticide residue analysis.

Step 1: Reconstitution of the Neat Standard

Causality: Due to its negligible aqueous solubility (<0.005 mg/L) and the necessity to preserve the distannoxane bridge from hydrolysis,[2], the standard must be dissolved in a highly compatible anhydrous organic solvent.

  • Equilibrate the neat Fenbutatin oxide-d30 vial to room temperature in a desiccator to prevent moisture condensation.

  • Inside a fume hood, carefully add 1.0 mL of LC-MS grade dichloromethane or acetone directly to a 1.0 mg vial to create a 1.0 mg/mL primary stock solution.

  • Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute an aliquot with acetonitrile to prepare a 1.0 µg/mL working internal standard solution. Store at 4°C[4].

Step 2: Matrix Preparation and Spiking
  • Homogenize 10.0 g of the target agricultural sample (e.g., produce or soil) in a 50 mL PTFE centrifuge tube.

  • Spike exactly 50 µL of the 1.0 µg/mL Fenbutatin oxide-d30 working solution directly into the matrix.

  • Allow the sample to equilibrate for 15 minutes.

    • Causality: This equilibration time ensures the SIL-IS fully integrates into the matrix, mimicking the binding state of the endogenous residue. This creates a self-validating system that automatically corrects for subsequent extraction losses and matrix-induced ion suppression.

Step 3: Solvent Extraction and Cleanup
  • Add 10 mL of LC-MS grade acetonitrile to the spiked matrix.

  • Add QuEChERS extraction salts (4g MgSO4, 1g NaCl) to induce phase separation and aggressively dehydrate the sample[2].

  • Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing Primary Secondary Amine (PSA) and C18 sorbents to remove organic acids and interfering lipids.

  • Centrifuge and transfer the purified supernatant to an autosampler vial.

Step 4: Instrumental Analysis (LC-MS/MS)
  • Inject 5 µL of the extract into an LC-MS/MS system equipped with a C18 analytical column.

  • Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the native Fenbutatin oxide and the Fenbutatin oxide-d30 internal standard.

  • Quantify the native residue concentration by calculating the peak area ratio of the native analyte to the SIL-IS, plotting against a matrix-matched calibration curve.

Workflow Visualization

Workflow Matrix 1. Sample Matrix (Agricultural Produce) Spike 2. SIL-IS Addition (Fenbutatin Oxide-d30) Matrix->Spike Homogenization Extraction 3. Solvent Extraction (Acetonitrile / DCM) Spike->Extraction Liquid-Liquid Extraction Cleanup 4. dSPE Cleanup (Removal of Lipids) Extraction->Cleanup Centrifugation LCMS 5. LC-MS/MS Analysis (ESI+ MRM Mode) Cleanup->LCMS Supernatant Transfer Quant 6. Data Quantification (Isotope Dilution) LCMS->Quant Ratio Calculation

Figure 1: Analytical workflow for pesticide residue quantification using Fenbutatin Oxide-d30.

References

  • CAS 13356-08-6: Fenbutatin oxide | CymitQuimica | 1

  • Fenbutatin oxide-d30 | Stable Isotope | MedChemExpress |3

  • Fenbutatin Oxide-d30 | CAS | LGC Standards | 4

  • MATERIAL SAFETY DATA SHEET: FENBUTATIN OXIDE | UPL Corp / Arysta LifeScience | 6

  • Organo-tin compounds | Department of Climate Change, Energy, the Environment and Water (DCCEEW) |

  • Fenbutatin oxide (Ref: ENT 27738) | Agriculture and Environment Research Unit (AERU) | 2

  • Fenbutatin oxide PESTANAL, analytical standard 13356-08-6 | Sigma-Aldrich | 5

Sources

Exploratory

Literature review on the use of deuterated organotin standards

An In-Depth Technical Guide to the Application of Deuterated Organotin Standards in High-Precision Analytical Workflows Introduction: The Analytical Challenge of Organotin Compounds Organotin compounds (OTCs) are a class...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of Deuterated Organotin Standards in High-Precision Analytical Workflows

Introduction: The Analytical Challenge of Organotin Compounds

Organotin compounds (OTCs) are a class of organometallic chemicals used in a wide array of industrial and agricultural applications, from PVC stabilizers and industrial biocides to the now-restricted use as antifouling agents in marine paints.[1][2] Their widespread use has led to their persistence in various environmental compartments, including water, sediment, and biota.[3] Given their documented toxicity, with effects ranging from endocrine disruption to immunotoxicity, the need for accurate and precise quantification at trace levels is paramount for environmental risk assessment, food safety, and human health monitoring.[3][4]

However, the quantitative analysis of OTCs is notoriously challenging. These compounds are prone to losses during sample extraction, degradation during cleanup, and unpredictable behavior during instrumental analysis due to matrix effects. Standard analytical approaches that rely on external calibration often yield poor accuracy and precision, with recoveries sometimes as low as 33-68%, which is insufficient for regulatory and research purposes.[5][6]

This guide details the definitive solution to these challenges: the use of deuterated organotin internal standards within an Isotope Dilution Mass Spectrometry (IDMS) framework. This approach is widely recognized as the "gold standard" for trace analysis, providing the highest levels of accuracy, precision, and reliability.[7] We will explore the fundamental principles, practical workflows, and validation requirements from the perspective of an application scientist, focusing on the causality behind each experimental choice to build a self-validating and robust analytical system.

Pillar 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution is a powerful analytical technique that corrects for procedural errors and matrix effects by using an isotopically-labeled version of the analyte as an internal standard.[4][8] The core principle is elegant and robust: a precisely known quantity of a deuterated organotin standard (e.g., Tributyltin-d27) is added to the sample at the very beginning of the analytical workflow.

The critical assumption, which holds true for deuterated standards, is that the labeled standard is chemically and physically identical to the native (non-labeled) analyte.[7] Consequently, it experiences the exact same losses during every subsequent step: extraction, derivatization, cleanup, and injection. It also experiences the same degree of signal suppression or enhancement during ionization in the mass spectrometer.[9]

Because both the native analyte and the deuterated standard are affected equally, the ratio of their signals as measured by the mass spectrometer remains constant, regardless of sample loss or matrix interference.[8] The final concentration is calculated based on this stable isotope ratio, effectively canceling out most sources of analytical error.

cluster_sample Sample Matrix cluster_standard Standard A Analyte Spike Spiking (Known Amount of Standard) A->Spike IS Deuterated Standard IS->Spike Process Extraction, Derivatization, Cleanup (Losses Occur) Spike->Process Analyte & Standard Behave Identically MS Mass Spectrometry (Ratio Measurement) Process->MS Ratio Remains Constant Result Accurate Quantification MS->Result

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Pillar 2: The Causality of Experimental Choices - A Validated Workflow

Adopting deuterated standards requires a methodologically sound workflow where each step is understood and validated. The following represents a field-proven protocol for the analysis of organotins in a complex matrix like sediment, grounded in authoritative practices.

Step 1: Sample Preparation and Isotopic Spiking

The first step is the most critical for the success of IDMS. A known mass of the sample (e.g., ~0.25 g of sediment) is weighed into an extraction vessel.[10] Immediately, the sample is "spiked" with a solution containing a known concentration of the deuterated internal standards (e.g., Monobutyltin-d9, Dibutyltin-d18, Tributyltin-d27).[11][12]

  • Causality: Spiking at the outset ensures that the deuterated standard is integrated into the sample matrix alongside the native analyte. This is non-negotiable, as it is the only way to guarantee that the standard experiences every potential source of loss and variability that the native analyte does, from initial extraction to final detection.

Step 2: Extraction

The organotin compounds must be liberated from the sample matrix. A common and effective method involves adding an extraction solvent, such as a 3:1 mixture of acetic acid and methanol, followed by vigorous mechanical shaking for several hours (e.g., 12 hours).[10]

  • Causality: The acidic solvent mixture serves to break the bonds between the polar organotin species and the active sites on the sediment particles, facilitating their transfer into the liquid phase. The deuterated standard, being chemically identical, is extracted with the same efficiency (or inefficiency) as the native compound.

Step 3: Derivatization for Gas Chromatography (GC)

For analysis by GC, the polar organotin chlorides must be converted into more volatile and thermally stable forms.[3] This is typically achieved through ethylation using an aqueous solution of sodium tetraethylborate (NaBEt₄).[11]

  • Causality: NaBEt₄ donates ethyl groups to the tin atom, replacing the chloride ions. This derivatization makes the compounds suitable for volatilization in the GC inlet without degradation. Any variation in the derivatization reaction yield will affect both the native analytes and the co-present deuterated standards to the same degree, preserving the critical analytical ratio. It is worth noting that methods using Liquid Chromatography (LC) may not require this step, simplifying the sample preparation process.[3][5]

Step 4: Instrumental Analysis by GC-MS or GC-ICP-MS

The derivatized extract is then analyzed. The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) or, for ultimate elemental specificity, an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[10][13]

  • Causality: The GC separates the different ethylated organotin compounds (e.g., monobutyltin, dibutyltin, tributyltin) based on their boiling points. The mass spectrometer then detects the compounds. It is programmed to monitor the specific mass-to-charge ratios for each native analyte and its corresponding deuterated standard simultaneously. For example, it will measure the signal for natural abundance TBT and for TBT-d27 in the same chromatographic peak.

Caption: A validated workflow for organotin analysis using deuterated standards.

Pillar 3: Performance, Validation, and Trustworthiness

A method is only trustworthy if its performance is rigorously validated.[14][15] The use of deuterated standards in an IDMS framework consistently delivers superior performance metrics compared to other calibration strategies.

Data Presentation: The Superiority of Isotope Dilution

The most compelling evidence for the use of deuterated standards comes from direct comparison with conventional methods like external calibration.

Performance MetricExternal Standard CalibrationIsotope Dilution (with Deuterated Standards)Rationale for Superiority
Recovery (%) 33 – 68%[5][6]70 – 114%[5][6]IDMS corrects for incomplete and variable analyte loss during sample preparation.
Precision (% RSD) 5.7 – 12.7%[5][6]1.2 – 2.9%[5][6]Ratio measurement is inherently more precise than absolute signal measurement.
Detection Limits (LOD) 1.5 – 25.6 ng/L[5]0.5 – 1.2 ng/L[5]Improved signal-to-noise and correction for matrix suppression lead to lower detection limits.
Accuracy Prone to significant biasConsidered the most accurate method ("gold standard")[4][8]Automatically compensates for matrix effects and procedural inefficiencies.
Key Validation Parameters

Any laboratory implementing this method must perform a validation study to demonstrate its suitability.[14] Key parameters include:

  • Accuracy: Determined by analyzing Certified Reference Materials (CRMs) or by analyzing spiked matrix samples. With IDMS, the results should fall well within the certified range.[14]

  • Precision: Assessed by repeatedly analyzing the same sample. Relative Standard Deviations (RSDs) should ideally be less than 5% for this technique.[11]

  • Linearity and Range: A calibration curve is generated by plotting the response ratio (analyte/standard) against the concentration ratio. The method should be linear over several orders of magnitude with a coefficient of determination (r²) ≥ 0.995.[5][11]

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. The use of deuterated standards often allows for LOQs in the low ng/L (ppt) or ng/g (ppb) range.[11]

Synthesis and Availability

While the application is straightforward, the synthesis of these standards is a complex task for specialized chemists. Perdeuterated butyl- and phenyltin compounds are typically synthesized from tin tetrachloride and deuterated precursors such as butanol-d10 or bromobenzene-d5.[11] Alternative methods may involve the use of Grignard reagents.[16] Fortunately, a range of deuterated organotin standards is commercially available from specialty chemical suppliers, making this powerful technique accessible to analytical laboratories.[1]

Conclusion

For researchers, regulators, and industry professionals who require the highest degree of confidence in their analytical data, the use of deuterated organotin standards is not merely a suggestion but a necessity. The Isotope Dilution Mass Spectrometry workflow detailed here provides a self-validating system that inherently corrects for the most significant sources of analytical error—incomplete extraction, procedural losses, and matrix-induced signal variability. By building the analytical method upon the stable foundation of a constant isotope ratio, this technique delivers unmatched accuracy, precision, and trustworthiness, ensuring that data is scientifically sound and legally defensible.

References

  • Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. Analytical Methods (RSC Publishing).
  • Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. Agilent Technologies.
  • Mohd, M. A. Determination of Organometallic Compounds Using Species Specific Isotope Dilution and GC-ICP-MS. DiVA portal.
  • Rodriguez-Gonzalez, P., et al. Simultaneous Determination of Mono-, Di-, and Tributyltin in Sediments by Isotope Dilution Analysis Using Gas Chromatography−ICPMS. Analytical Chemistry.
  • Stäb, J. A., et al. Determination of Organotin Compounds in Water, Sediments, and Sewage Sludge Using Perdeuterated Internal Standards, Accelerated Solvent Extraction, and Large-Volume-Injection GC/MS. Analytical Chemistry.
  • Wahlen, R. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent Technologies.
  • Organotins in Sediment/Soil by GC with MS Detection. British Columbia Ministry of Environment and Climate Change Strategy.
  • DEUTERATED ORGANOTIN COMPOUNDS, METHODS OF SYNTHESIS AND RADIATION PATTERNING. WIPO Patentscope.
  • Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. ResearchGate.
  • Determination of Organo-Tin Species Using GC Coupled with XSERIES 2 ICP-MS. Thermo Fisher Scientific.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
  • Deuterated Alkyl- and Aryltin compounds. Chiron.
  • Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis. Benchchem.
  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Chromatographia.
  • Sahoo, C. K., et al. Validation of Analytical Methods: A Review. Gavin Publishers.
  • Ermer, J. Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. ResearchGate.

Sources

Foundational

Precision Quantitation of Fenbutatin Oxide in Complex Matrices: The Role of Fenbutatin Oxide-d30 Stable Isotope-Labeled Internal Standards

Executive Summary The accurate quantitation of bulky organotin acaricides, such as fenbutatin oxide, in complex food and environmental matrices presents a significant analytical challenge. Due to their lipophilicity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantitation of bulky organotin acaricides, such as fenbutatin oxide, in complex food and environmental matrices presents a significant analytical challenge. Due to their lipophilicity and high molecular weight, these compounds are highly susceptible to matrix-induced ion suppression during Electrospray Ionization (ESI)[1]. This whitepaper provides an in-depth technical guide on the commercial sourcing, physicochemical mechanisms, and self-validating experimental workflows for utilizing Fenbutatin oxide-d30 as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS analysis[2][3].

The Mechanistic Imperative for Isotope Dilution

Fenbutatin oxide (Bis[tris(2-methyl-2-phenylpropyl)tin] oxide) is a symmetric organometallic compound with an exact mass of approximately 1054.4 Da[4]. In the ESI source, the stannoxane (Sn-O-Sn) bridge is highly labile. Rather than ionizing as an intact molecule, it undergoes rapid in-source cleavage to yield the monomeric stannyl cation, [Tris(2-methyl-2-phenylpropyl)tin]+, which appears at m/z 518.96[3].

The Causality of the d30 Mass Shift

Fenbutatin oxide-d30 incorporates 30 deuterium atoms strategically located on the phenyl and methylpropyl moieties[5]. Because the molecule is symmetric, the in-source cleavage yields a deuterated stannyl cation containing exactly 15 deuterium atoms ([C30H24D15Sn]+).

  • Mass Resolution: This results in a +15 Da mass shift (m/z ~533.96) compared to the native fragment, completely eliminating isotopic cross-talk between the analyte and the internal standard.

  • Chromatographic Co-elution: Because deuterium substitution does not significantly alter the molecule's dipole moment or lipophilicity, the d30 standard perfectly co-elutes with native fenbutatin oxide on reversed-phase C18 columns.

By co-eluting, both the native analyte and the SIL-IS enter the mass spectrometer's source at the exact same microsecond, subjecting them to identical matrix components. If matrix components suppress the ionization efficiency by 40%, both signals drop by 40%, leaving the Native/SIL-IS ratio completely unaffected.

MatrixEffect Coelution Matrix Co-elution in LC Column IonSuppression Ion Suppression/Enhancement in ESI Source Coelution->IonSuppression Native Native Fenbutatin Oxide Signal Altered IonSuppression->Native SIL Fenbutatin oxide-d30 Signal Altered Equally IonSuppression->SIL Ratio Ratio (Native/SIL) Remains Constant Native->Ratio SIL->Ratio

Mechanism of matrix effect compensation using a stable isotope-labeled internal standard.

Commercial Sourcing & Standard Specifications

Procuring high-purity Fenbutatin oxide-d30 is critical. The standard must possess high chemical purity (>95%) to avoid introducing isobaric interferences, and high isotopic enrichment to ensure no native (unlabeled) fenbutatin oxide is present in the standard, which would falsely elevate baseline quantitation[5][6].

Table 1: Commercial Suppliers of Fenbutatin Oxide-d30
SupplierCatalog / Product CodeChemical PurityFormatMolecular Weight
LGC Standards / TRC [5][6]TRC-F247232>95% (HPLC)Neat Solid1082.87 g/mol
MedChemExpress (MCE) [2][7]HY-133004S>98% (Typical)Solid Powder1082.87 g/mol
Pharmaffiliates [8]PA STI 040760>95%Off-White Solid1082.87 g/mol

Note: Due to its lipophilic nature, stock solutions should be prepared in pure organic solvents (e.g., Acetonitrile or Toluene) and stored at -20°C in amber glass vials to prevent adsorption to plastic surfaces[9].

Self-Validating Analytical Protocol: Modified QuEChERS & LC-MS/MS

To ensure absolute trustworthiness in residue analysis, the extraction protocol must be designed as a self-validating system . By spiking the Fenbutatin oxide-d30 directly into the raw, homogenized matrix before any solvent is added, the internal standard undergoes the exact same partitioning, volumetric losses, and potential degradation as the endogenous analyte[3].

Step-by-Step Methodology

Phase 1: Equilibration & Extraction

  • Sample Aliquot: Weigh exactly 10.0 g of homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL polypropylene centrifuge tube[3].

  • SIL-IS Spiking: Add 50 µL of Fenbutatin oxide-d30 working solution (1.0 µg/mL in acetonitrile). Allow the sample to equilibrate for 30 minutes. Causality: This equilibration step allows the SIL-IS to penetrate the matrix pores, mimicking the physical state of the incurred native residue.

  • Solvent Addition: Add 20 mL of Acetonitrile containing 1% formic acid (v/v)[3]. Causality: Formic acid ensures the organotin remains in a protonated, cationic state, preventing it from binding to negatively charged silanol groups in soil matrices.

  • Salting Out: Add 4 g anhydrous MgSO₄ and 1 g NaCl. Shake vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes[3].

Phase 2: d-SPE Cleanup 5. Partitioning: Transfer 1 mL of the upper organic layer to a dispersive Solid Phase Extraction (d-SPE) tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18. 6. Interference Removal: Vortex for 1 minute and centrifuge. Causality: PSA chemically binds and removes organic acids and polar pigments. C18 removes non-polar lipids that would otherwise coat the ESI capillary and cause severe ion suppression. 7. Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

IDMS_Workflow Sample Complex Matrix Sample (Food/Soil/Water) Spike Spike SIL-IS (Fenbutatin oxide-d30) Sample->Spike Addition Extraction QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction Equilibration CleanUp d-SPE Cleanup (PSA / C18 / MgSO4) Extraction->CleanUp Partitioning LCMS LC-MS/MS Analysis (ESI+ MRM) CleanUp->LCMS Injection Quant Absolute Quantitation (Isotope Dilution Ratio) LCMS->Quant Data Processing

Workflow for Isotope Dilution Mass Spectrometry using Fenbutatin oxide-d30.

Phase 3: LC-MS/MS Acquisition Parameters

Chromatographic separation is achieved using a sub-2 µm C18 column to maintain sharp peak shapes for bulky organotins[10]. The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[1][3].

Table 2: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Fenbutatin Oxide 518.96463.0421Quantifier[3]
Fenbutatin Oxide 518.96350.9135Qualifier[3]
Fenbutatin Oxide-d30 533.96478.0421SIL-IS Quantifier

*Denotes the +15 Da mass shift of the monomeric stannyl cation due to the presence of 15 deuterium atoms per cleaved fragment.

Quality Control & System Validation

While the Isotope Dilution ratio mathematically corrects for matrix effects, a truly self-validating system requires active monitoring of the SIL-IS absolute response.

  • Absolute Area Monitoring: The absolute peak area of Fenbutatin oxide-d30 in every unknown sample must be compared against the peak area of the SIL-IS in a neat solvent standard.

  • Action Limit: If the absolute area of the d30 standard in a sample drops below 50% of the solvent standard, it indicates catastrophic matrix suppression or a failure in the extraction process. In such cases, the mathematical ratio is no longer reliable, and the sample must be diluted and re-injected[10].

By strictly enforcing this QC rule, laboratories ensure that the Fenbutatin oxide-d30 standard acts not just as a mathematical calibrator, but as a real-time diagnostic probe for the integrity of the entire analytical run.

References

  • Chemical Name : Fenbutatin Oxide-d30 - Pharmaffiliates. Pharmaffiliates. URL: [Link]

  • Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ACS Omega. URL: [Link]

  • AB SCIEX Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. SCIEX. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Fenbutatin Oxide in Soil and Food Samples

Introduction Fenbutatin Oxide, a non-systemic organotin acaricide, is utilized for the control of various phytophagous mites across a range of agricultural commodities, including fruits, vegetables, and nuts.[1][2] Its m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fenbutatin Oxide, a non-systemic organotin acaricide, is utilized for the control of various phytophagous mites across a range of agricultural commodities, including fruits, vegetables, and nuts.[1][2] Its mode of action involves the inhibition of mitochondrial ATP synthase.[3] Due to its high octanol-water partition coefficient (log Kow 12.8), low vapor pressure, and chemical stability, Fenbutatin Oxide is a persistent compound in the environment and on treated foodstuffs.[4] This persistence necessitates robust and sensitive analytical methods for monitoring its residues in soil and food matrices to ensure environmental safety and compliance with regulatory limits.[4][5]

This application note provides a comprehensive guide for the quantitative analysis of Fenbutatin Oxide in soil and various food samples. We will explore both traditional and modern analytical approaches, detailing the causality behind experimental choices and providing validated protocols for researchers, scientists, and professionals in drug development and food safety.

Analytical Strategies: A Comparative Overview

Historically, the analysis of Fenbutatin Oxide has been approached using Gas Chromatography (GC). However, its low volatility necessitates a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.[4] This derivatization process can sometimes lead to incomplete reactions and underestimation of the analyte concentration.[4]

High-Performance Liquid Chromatography (HPLC) offers an alternative that circumvents the need for derivatization.[4] While early HPLC methods with UV detection offered a solution, they often lacked the required sensitivity for trace-level quantification.[1] The advent of HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has revolutionized the analysis of Fenbutatin Oxide, providing high selectivity and sensitivity for its determination in complex matrices.[4][6]

A particularly effective and widely adopted sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][6][7] This approach simplifies the extraction and cleanup process, making it suitable for high-throughput laboratory environments.

This guide will focus on a validated HPLC-MS/MS method employing a modified QuEChERS protocol, which has demonstrated excellent performance for the analysis of Fenbutatin Oxide in a variety of sample types, including soil, tobacco, rice, milk, pork liver, and pork.[4][6][8]

Degradation Products of Fenbutatin Oxide

A comprehensive analysis of Fenbutatin Oxide should also consider its primary degradation products, as their presence can provide a more complete picture of the residue profile. The main metabolites of toxicological concern are:

  • SD 31723 (IN-CG200): Dihydroxybis(2-methyl-2-phenylpropyl)stannane[1][9]

  • SD 33608 (IN-DP387): 2-methyl-2-phenylpropylstannoic acid[1][9]

The analytical methods described herein can be adapted to include the quantification of these metabolites, although specific optimization of MS/MS parameters for each compound would be required.

Experimental Workflow Overview

The overall workflow for the quantitative analysis of Fenbutatin Oxide can be summarized in the following diagram:

Fenbutatin_Oxide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Homogenized Sample Cleanup Dispersive SPE (d-SPE) Cleanup Extraction->Cleanup Crude Extract LC_Separation HPLC Separation Cleanup->LC_Separation Cleaned Extract MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Separated Analytes Quantification Quantification MS_Detection->Quantification Raw Data Reporting Reporting Quantification->Reporting Concentration Results QuEChERS_Protocol Start 10g Homogenized Sample in 50mL Tube Add_H2O Add 5mL Water (for dry samples) Start->Add_H2O Add_ACN_FA Add 10mL ACN + 1% FA Add_H2O->Add_ACN_FA Add_Salts Add 4g MgSO4 + 1g NaCl Add_ACN_FA->Add_Salts Vortex1 Vortex 1 min Add_Salts->Vortex1 Centrifuge1 Centrifuge 4000 rpm, 5 min Vortex1->Centrifuge1 Transfer_Supernatant Transfer 1.5mL Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant dSPE_Tube d-SPE Tube: 150mg MgSO4 + 25mg PSA Transfer_Supernatant->dSPE_Tube Vortex2 Vortex 30s dSPE_Tube->Vortex2 Centrifuge2 Centrifuge 10,000 rpm, 5 min Vortex2->Centrifuge2 Filter Filter (0.22µm) into Vial Centrifuge2->Filter Analysis HPLC-MS/MS Analysis Filter->Analysis

Caption: Modified QuEChERS protocol for Fenbutatin Oxide.

HPLC-MS/MS Instrumental Analysis

The following instrumental parameters have been shown to provide good chromatographic separation and sensitive detection of Fenbutatin Oxide. [4][6] HPLC System:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.6 µm) is suitable for retaining and separating Fenbutatin Oxide. * Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Methanol or Acetonitrile with 0.1% formic acid. The addition of formic acid to the mobile phase improves the peak shape of Fenbutatin Oxide. [4][6]While methanol can enhance the MS response, acetonitrile may provide better peak shapes. [4][6]* Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL [4][10]* Column Temperature: 40°C

Tandem Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization Positive (ESI+) [4][6]* Detection Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Nebulizer Gas: Nitrogen [4][6] * Nebulizer Gas Temperature: 350°C [4][6] * Nebulizer Gas Flow: 8 mL/min [4] * Nebulizer Gas Pressure: 35 psi [4] * Cone Voltage: 129 V [4][6]* MRM Transitions:

    • The precursor ion for Fenbutatin Oxide is typically [M+H]⁺ at m/z 519.

    • Quantitative Transition: m/z 518.96 → 463.04 (Collision Energy: 21 eV) [4][6] * Qualitative/Confirmatory Transition: m/z 518.96 → 350.91 (Collision Energy: 35 eV) [4][6][10]

Data Analysis and Quality Control

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the matrix-matched standards. A linear regression with a coefficient of determination (R²) > 0.99 is considered acceptable. [4][6]* Quantification: Determine the concentration of Fenbutatin Oxide in the samples by interpolating their peak areas from the calibration curve.

  • Method Validation: To ensure the reliability of the results, the method should be validated according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters include:

    • Linearity: Assessed through the calibration curve.

    • Accuracy (Recovery): Determined by analyzing spiked blank samples at different concentration levels. Recoveries between 70-120% are generally acceptable. The described method has shown recoveries in the range of 79.04–97.12%. [4][6] * Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD). RSD values below 20% are typically required. The referenced method demonstrates RSDs between 3.30–10.96%. [4][6] * Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. The LOQ for this method is reported as 0.007 mg/kg. [4][6] * Limit of Detection (LOD): The lowest concentration of the analyte that can be detected. Reported as 0.002 mg/kg. [4][6]

Quantitative Data Summary

ParameterValueReference
Linearity (R²)>0.99[4][6]
Recovery79.04–97.12%[4][6][10]
Precision (RSD)3.30–10.96%[4][6][10]
LOQ0.007 mg/kg[4][6]
LOD0.002 mg/kg[4][6]

Conclusion

The modified QuEChERS extraction coupled with HPLC-MS/MS analysis provides a robust, sensitive, and efficient method for the quantitative determination of Fenbutatin Oxide in complex matrices such as soil and a variety of food samples. The described protocol offers excellent accuracy, precision, and a low limit of quantification, making it well-suited for routine monitoring and regulatory compliance testing. The inclusion of matrix-matched calibration standards is critical for mitigating matrix effects and ensuring accurate quantification.

References

  • He, Z., et al. (2021). Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ACS Omega. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (1992). fenbutatin oxide. Available at: [Link]

  • EU Reference Laboratories for Residues of Pesticides. (2010). Method for the Analysis of Organotin Pesticides via LC-MS/MS. Available at: [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: Fenbutatin Oxide & Metab; 428968-01. Available at: [Link]

  • He, Z., et al. (2021). Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ACS Omega. Available at: [Link]

  • INCHEM. (1979). 480. Fenbutatin oxide (Pesticide residues in food: 1979 evaluations). Available at: [Link]

  • He, Z., et al. (2021). Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ResearchGate. Available at: [Link]

  • Li, J., et al. (2015). Determination of fenbutatin oxide residue in orange products by gas chromatography. Journal of Food Safety and Quality. Available at: [Link]

  • Shimadzu. (2016). Determination of Organic tin pesticides in fruits and vegetables by gas chromatography coupled to tandem mass spectrometry. Available at: [Link]

  • AB SCIEX. (2012). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Available at: [Link]

  • He, Z., et al. (2021). Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ACS Omega. Available at: [Link]

  • Chemical Reagents. (2009). GC Determination of Residual Fenbutatin Oxide in Vegetable. Available at: [Link]

  • Cabras, P., et al. (1992). High-performance liquid chromatographic determination of fenbutatin oxide and its persistence in peaches and nectarines. Semantic Scholar. Available at: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

  • EU Reference Laboratories for Residues of Pesticides. Analysis of Organotin Compounds via QuEChERS and LC-MS/MS - Brief Description. Available at: [Link]

  • Devos, C., et al. (2005). Determination of the acaricide fenbutatin oxide in water samples by automated headspace-SPME-GC/MS. PubMed. Available at: [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. Fenbutatin oxide (Ref: ENT 27738). Available at: [Link]

  • Vietnam Journal of Science and Technology. (2020). SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY (GC-MS/MS AND LC-MS/MS) IN COMPLIANCE WITH THE EUROPEAN STANDARD EN 15662:2018. Available at: [Link]

  • U.S. Environmental Protection Agency. Fenbutatin-oxide. Available at: [Link]

  • European Commission. (2011). Fenbutatin oxide. Available at: [Link]

  • U.S. Environmental Protection Agency. ECM for Fenbutatin Oxide & Degradates in Soil - MRID 42896801. Available at: [Link]

  • INCHEM. (1977). 406. Fenbutatin oxide (Pesticide residues in food: 1977 evaluations). Available at: [Link]

  • PubChem. Fenbutatin oxide. Available at: [Link]

  • U.S. Environmental Protection Agency. Pesticide Fact Sheet: Fenbutatin-oxide. Available at: [Link]

  • Pollution Profile. Fenbutatin oxide — Health Effects & Exposure. Available at: [Link]

  • Taiwan Food and Drug Administration. (2021). Method of Test for Pesticide Residues in Livestock and Poultry Products - Test of 2,4-D and Fenbutatin Oxide. Available at: [Link]

  • Chinese Journal of Pesticide Science. (2010). Determination of fenbutatin oxide residue in citrus fruit and soil by gas chromatography with electron capture detector. Available at: [Link]

  • FarmAg. FarmAg Fenbutatin Oxide 550 SC Safety Data Sheet. Available at: [Link]

Sources

Application

High-Precision Isotope Dilution LC-MS/MS Protocol for the Trace Analysis of Fenbutatin Oxide in Complex Matrices

Executive Summary Fenbutatin oxide is a highly effective organotin acaricide utilized globally in agriculture. However, its trace-level quantification in complex matrices (e.g., soil, plant, and animal-derived foods) pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenbutatin oxide is a highly effective organotin acaricide utilized globally in agriculture. However, its trace-level quantification in complex matrices (e.g., soil, plant, and animal-derived foods) presents significant analytical challenges due to its low volatility, thermal instability, and severe susceptibility to matrix-induced ion suppression.

This application note outlines a highly robust, self-validating protocol utilizing Isotope Dilution Mass Spectrometry (IDMS) coupled with a modified QuEChERS extraction and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). By integrating an isotopically labeled internal standard (ILIS) and highly acidic chromatographic conditions, this method ensures unparalleled accuracy, bypassing the limitations of traditional gas chromatography methods.

Mechanistic Principles & Rationale

As a rigorous analytical framework, every step in this protocol is dictated by the physicochemical behavior of organotin compounds.

  • LC-MS/MS vs. GC-MS (Bypassing Derivatization): Historically, analyzing fenbutatin oxide via GC-MS required complex derivatization (e.g., alkylation using sodium tetraethylborate) to render the molecule volatile and thermally stable[1]. This derivatization process is notorious for variable yields, leading to the underestimation of analyte concentrations[2]. LC-MS/MS analyzes the intact or native ionic species directly, eliminating derivatization artifacts.

  • The Necessity of Isotope Dilution (IDMS): Electrospray Ionization (ESI) is highly susceptible to matrix effects, where co-eluting matrix components suppress or enhance the ionization of the target analyte[3]. By spiking the sample with an Isotopically Labeled Internal Standard (ILIS) prior to extraction, the ILIS co-elutes exactly with the native fenbutatin oxide. Since both experience identical matrix effects and extraction losses, the ratio of their signals forms a self-validating system that perfectly corrects for environmental variables.

  • Acidic QuEChERS Chemistry: Organotins possess a strong affinity for active silanol groups on glassware and matrix proteins, which causes severe peak tailing and poor recovery. Utilizing 1% formic acid in the acetonitrile extraction solvent protonates these active sites, releasing the fenbutatin oxide into the solvent[2]. Similarly, an acidic mobile phase is strictly required to maintain sharp chromatographic peak shapes[4].

Experimental Workflow

G N1 1. Matrix Homogenization (Cryogenic grinding if necessary) N2 2. Isotope Spiking (ILIS) Allow 30 min equilibration in dark N1->N2 N3 3. Acidic Extraction (10 mL ACN + 1% Formic Acid) N2->N3 N4 4. d-SPE Cleanup (PSA & Anhydrous MgSO4) N3->N4 N5 5. UHPLC Separation (Methanol/Water + Formic Acid) N4->N5 N6 6. ESI+ MS/MS (MRM Mode: m/z 519 -> 463) N5->N6 N7 7. IDMS Data Processing (Native/ILIS Area Ratio) N6->N7

Figure 1: End-to-end IDMS workflow for Fenbutatin Oxide quantification.

Materials and Reagents

  • Analytical Standards: Fenbutatin oxide (Native, >99% purity) and Fenbutatin oxide-ILIS (e.g., 13C6​ or d6​ labeled analog). (Note: If a specific fenbutatin ILIS is unavailable, Triphenyl phosphate (TPP) or a substituted organotin ILIS is sometimes used as a surrogate, though true IDMS requires the exact isotopic analog[5]).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA), Ammonium Formate.

  • QuEChERS Salts: Anhydrous Magnesium Sulfate ( MgSO4​ ), Sodium Chloride ( NaCl ), Primary Secondary Amine (PSA) sorbent.

Step-by-Step Methodology

Phase 1: Sample Preparation & Isotope Equilibration
  • Homogenization: Weigh exactly 10.0±0.1 g of the homogenized sample (e.g., soil, fruit, or liver) into a 50 mL polypropylene centrifuge tube.

  • Isotope Spiking: Spike the sample with of the Fenbutatin oxide-ILIS working solution (e.g., ).

  • Equilibration (Critical Step): Vortex briefly and allow the sample to stand in the dark at room temperature for 30 minutes . Causality: This allows the ILIS to fully penetrate and equilibrate with the matrix binding sites, ensuring it mimics the extraction dynamics of the native analyte[2].

Phase 2: Modified QuEChERS Extraction
  • Acidic Extraction: Add 10 mL of Acetonitrile containing 1% (v/v) Formic Acid to the tube. Shake vigorously for 1 minute[2].

  • Salting Out: Add 4 g of anhydrous MgSO4​ and 1 g of NaCl . Immediately shake vigorously for 3 minutes to prevent salt agglomeration.

  • Centrifugation: Centrifuge at 4000×g for 5 minutes at 4∘C .

Phase 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Cleanup: Transfer 5 mL of the upper organic supernatant into a 15 mL d-SPE tube containing 150 mg anhydrous MgSO4​ and 50 mg PSA.

  • Agitation & Centrifugation: Vortex for 1 minute, then centrifuge at 4000×g for 5 minutes.

  • Filtration: Filter the supernatant through a PTFE syringe filter directly into an amber LC vial for analysis.

Instrumental Parameters & Quantitative Data

In ESI+, fenbutatin oxide readily cleaves at the distannoxane bridge, yielding the highly stable monomeric tris(2-methyl-2-phenylpropyl)tin cation ( [C14​H21​Sn]+ ) at m/z≈519.0 [6]. Methanol is strictly preferred over acetonitrile as the organic modifier because it significantly enhances the ionization efficiency of fenbutatin oxide[2].

Table 1: UHPLC Gradient Conditions

Column: C18 (2.1 mm × 100 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (Water + 0.1% FA + 5mM NH₄Formate)Mobile Phase B (Methanol + 0.1% FA + 5mM NH₄Formate)
0.040%60%
2.00%100%
8.00%100%
8.140%60%
12.040%60%
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Ionization: ESI Positive | Capillary Voltage: 3.5 kV | Desolvation Temp: 350°C

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Ion Purpose
Fenbutatin Oxide 518.96463.0421Quantifier[2]
Fenbutatin Oxide 518.96350.9135Qualifier[2]
Fenbutatin Oxide-ILIS 524.96469.0421Internal Standard

*Note: Exact ILIS m/z values depend on the specific isotopic labeling (e.g., d6​ shifts the mass by +6 Da).

Table 3: Expected Method Validation Criteria

Based on established regulatory guidelines (e.g., SANTE), the IDMS protocol yields highly robust validation metrics, overcoming standard matrix suppression.

ParameterExpected RangeRegulatory Target
Linearity ( R2 ) >0.995 (0.005 - 1.0 mg/kg) ≥0.990
Limit of Quantification (LOQ) 0.005−0.007 mg/kg ≤0.01 mg/kg
Recovery (Accuracy) 92.0%−101.5% 70%−120%
Precision (RSD) 2.5%−6.0% ≤20%

Data Processing & Self-Validation

For absolute quantification, construct a calibration curve by plotting the Response Ratio (Area of Native / Area of ILIS) against the Concentration Ratio (Conc. of Native / Conc. of ILIS).

The Self-Validating Mechanism: If a specific sample matrix causes a 40% ion suppression in the ESI source, the absolute peak area of the native fenbutatin oxide will drop by 40%. However, because the ILIS is chemically identical, its peak area will also drop by exactly 40%. Consequently, the Response Ratio remains completely unaffected. This guarantees that any calculated concentration reflects the true amount of analyte in the original sample, rendering the protocol highly trustworthy for critical regulatory compliance and drug/agrochemical development.

References

  • Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS Source: ACS Omega / NIH URL:[Link]

  • Method for the Analysis of Organotin Pesticides via LC-MS/MS Source: EU Reference Laboratories for Residues of Pesticides (EURL) URL:[Link]

  • Matrix effects in liquid-chromatography electrospray mass-spectrometry Source: University of Tartu (DSpace) URL:[Link]

  • Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS Source: AB SCIEX URL:[Link]

Sources

Method

Application Note: Preparation and Handling of Fenbutatin Oxide-d30 Stable Isotope Internal Standard Solutions

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug/Agrochemical Development Professionals. Executive Summary Fenbutatin oxide is a potent organotin acaricide that acts by inhibiting mitochondrial ATP sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug/Agrochemical Development Professionals.

Executive Summary

Fenbutatin oxide is a potent organotin acaricide that acts by inhibiting mitochondrial ATP synthase[1]. In trace residue analysis of complex environmental or food matrices (e.g., via QuEChERS extraction), organotin compounds are notoriously susceptible to severe matrix suppression and variable extraction recoveries. Utilizing Fenbutatin Oxide-d30 as a Stable Isotope-Labeled Internal Standard (SIL-IS) enables robust Isotope Dilution Mass Spectrometry (IDMS)[2].

This application note details the critical physicochemical behaviors of Fenbutatin oxide—specifically its vulnerability to aqueous hydrolysis—and provides a self-validating protocol for preparing highly stable stock and working solutions for LC-MS/MS and GC-MS/MS workflows.

Physicochemical & Isotopic Profile

Understanding the physical properties of the d30 isotopologue is the first step in designing a reliable standard preparation workflow. The +30 Da mass shift provides excellent isolation from the native compound's isotopic envelope, preventing cross-talk during MS/MS fragmentation[2].

Table 1: Quantitative Properties of Fenbutatin Oxide-d30

PropertyValue / Description
Compound Name Fenbutatin Oxide-d30
Unlabeled CAS Number 13356-08-6
Molecular Formula C₆₀H₄₈D₃₀OSn₂
Molecular Weight 1082.87 g/mol [3]
Physical State White crystalline powder[4]
Solubility (Organic) Dichloromethane (380 g/L), Benzene (140 g/L), Acetone (6 g/L), DMSO (>10 mM)[4][5]
Solubility (Aqueous) Insoluble (0.0127 mg/L at 20 °C); undergoes rapid hydrolysis[4]
Target Storage (Solid) Dry, dark, -20 °C for long-term stability[5]

Causality in Experimental Design: The "Why" Behind the Protocol

As an analytical scientist, standard preparation cannot be treated as a generic exercise. The specific molecular liabilities of Fenbutatin oxide dictate strict handling rules:

  • The Hydrolysis Liability (Solvent Selection): Fenbutatin oxide contains a distannoxane bridge that is highly susceptible to nucleophilic attack by water. In aqueous environments, it hydrolyzes into tris(2-methyl-2-phenylpropyl)tin hydroxide[4]. While this reaction is reversible under high heat, it introduces unacceptable quantitative variance at room temperature. Causality: Primary stock solutions must never be prepared in protic solvents (like methanol) or aqueous mixtures. Strictly anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) must be used[5].

  • The Adsorption Liability (Glassware Selection): Organotin compounds possess a high affinity for active silanol groups found on standard borosilicate glass and can leach plasticizers from polypropylene tubes. Causality: All primary stock preparation and long-term storage must be conducted in silanized amber glass vials with PTFE-lined caps to prevent concentration loss via surface adsorption.

  • The Condensation Liability (Temperature Equilibration): Opening a cold standard vial introduces atmospheric moisture, immediately initiating micro-hydrolysis. Causality: Vials must be equilibrated in a desiccator prior to opening.

Preparation Protocols

Table 2: Volumetric Preparation Guide (Based on MW = 1082.87 g/mol )

Use this table to determine the exact volume of anhydrous solvent required to reach target concentrations based on the gravimetric yield of the solid standard.

Mass of Standard WeighedTarget ConcentrationRequired Volume of Anhydrous Solvent
1.00 mg1.0 mg/mL (Primary Stock)1.000 mL
5.00 mg1.0 mg/mL (Primary Stock)5.000 mL
5.00 mg10.0 mM (Molar Stock)0.462 mL
10.83 mg10.0 mM (Molar Stock)1.000 mL
Protocol A: Preparation of 1.0 mg/mL Primary Stock Solution

Note: Perform all steps in a low-humidity environment.

  • Equilibration: Transfer the Fenbutatin Oxide-d30 solid standard from -20 °C storage into a desiccator. Allow 1 hour for the vial to reach ambient temperature.

  • Gravimetric Measurement: Using an analytical microbalance (readability 0.01 mg), weigh approximately 5.00 mg of the solid into a pre-tared, silanized amber glass vial. Record the exact mass (e.g., 5.03 mg).

  • Solvent Addition: Calculate the required volume of anhydrous DMSO or DCM to achieve exactly 1.00 mg/mL (e.g., 5.03 mL). Add the solvent using a calibrated positive displacement pipette.

  • Dissolution: Vortex the sealed vial for 60 seconds. If necessary, sonicate in a room-temperature water bath for 3 minutes.

Protocol B: Preparation of 10 µg/mL Intermediate Working Solution

This solution is used for direct spiking into QuEChERS extraction matrices.

  • Dilution: Transfer 100 µL of the 1.0 mg/mL primary stock into a 10 mL Class A volumetric flask.

  • Make to Volume: Fill to the meniscus with LC-MS grade Acetonitrile (ACN). ACN is preferred here as it is the primary extraction solvent in QuEChERS methodologies and minimizes the introduction of highly viscous DMSO into the sample matrix.

  • Aliquot: Immediately transfer the working solution into 1 mL single-use silanized amber autosampler vials to minimize repeated atmospheric exposure.

Workflow Visualization

Workflow A 1. Solid Fenbutatin Oxide-d30 Equilibrate in Desiccator (1 hr) B 2. Primary Stock (1 mg/mL) Dissolve in Anhydrous DMSO/DCM A->B Prevents hydrolysis C 3. Gravimetric Validation Verify concentration via solvent density B->C Self-validating step D 4. Working Solution (10 µg/mL) Dilute in LC-MS Grade Acetonitrile C->D Aliquot & store at -20°C E 5. Analytical Validation Check Isotopic Purity (<0.5% native) D->E Self-validating step F 6. Matrix Spiking & LC-MS/MS Isotope Dilution Quantification E->F Use for QuEChERS

Workflow for the preparation and validation of Fenbutatin Oxide-d30 internal standard solutions.

Establishing a Self-Validating System

A protocol is only as reliable as its internal quality controls. To ensure absolute trustworthiness, the preparation must pass two verification gates before being used in regulated sample analysis:

  • Gate 1: Gravimetric Closure: After adding the solvent to the primary stock, weigh the sealed vial. Using the known density of the solvent (e.g., DMSO = 1.10 g/mL), calculate the actual volume added. The calculated concentration must be within ±1% of the theoretical concentration.

  • Gate 2: Isotopic Purity & Response Factor Check: Inject the 10 µg/mL working solution into the LC-MS/MS system.

    • Purity Check: Monitor the MRM transition for unlabeled native Fenbutatin oxide (m/z 1053.4 → product ion). The native peak area must be <0.5% of the d30 peak area to ensure the SIL-IS does not artificially inflate trace-level quantifications.

    • Consistency Check: Compare the absolute peak area of the new d30 working solution against a historical, previously validated lot. The response factor must fall within a ±5% tolerance window.

Storage and Stability Guidelines

  • Solid Standard: Store at -20 °C in a tightly sealed, dry, and dark environment[5].

  • Primary Stock Solution (1.0 mg/mL): Stable for up to 6 months when stored at -20 °C or -80 °C in silanized amber glass. Ensure the headspace is purged with dry nitrogen gas before long-term storage to displace ambient humidity.

  • Working Solution (10 µg/mL): Store at 4 °C. Due to the higher risk of trace water ingress during routine handling, discard and prepare fresh working solutions every 4 weeks, or immediately if the tris(2-methyl-2-phenylpropyl)tin hydroxide degradate peak is observed during LC-MS/MS analysis[2].

References

  • Fenbutatin oxide | C60H78OSn2 | CID 16683004 - PubChem - nih.gov.4

  • Fenbutatin Oxide-d30 | CAS 13356-08-6 (unlabeled) | SCBT - scbt.com. 3

  • Fenbutatin oxide (Ref: ENT 27738) - AERU - herts.ac.uk. 1

  • Fenbutatin oxide | CAS#13356-08-6 | Insecticide - MedKoo Biosciences - medkoo.com. 5

  • Determination of Pesticides and Pesticide Degradates in Filtered Water by Direct Aqueous-Injection Liquid Chromatography-Tandem Mass Spectrometry - usgs.gov. 2

Sources

Application

Application Note: High-Precision Quantification of Fenbutatin Oxide using Isotope Dilution QuEChERS and LC-MS/MS

Target Audience: Analytical Chemists, Residue Scientists, and Drug/Agrochemical Development Professionals Introduction: The Analytical Challenge of Organotins Fenbutatin oxide is a bulky, highly lipophilic organotin acar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Residue Scientists, and Drug/Agrochemical Development Professionals

Introduction: The Analytical Challenge of Organotins

Fenbutatin oxide is a bulky, highly lipophilic organotin acaricide widely utilized in global agriculture. Due to its low volatility and thermal instability, traditional Gas Chromatography (GC) requires cumbersome derivatization steps, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the modern gold standard 1.

However, LC-MS/MS analysis of fenbutatin oxide is notoriously plagued by severe matrix effects—specifically, ion suppression in the Electrospray Ionization (ESI) source caused by co-eluting matrix components. To establish a self-validating and highly accurate analytical system, this protocol integrates a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with Fenbutatin oxide-d30 , a Stable Isotope-Labeled Internal Standard (SIL-IS) 2.

Mechanistic Insights & Causality in Method Design

As a self-validating system, every step in this protocol is engineered to overcome specific physicochemical barriers:

  • Acidified Extraction (1% Formic Acid): The tin atom in fenbutatin oxide acts as a strong Lewis acid, aggressively coordinating with free silanol groups on glassware and matrix components. By acidifying the acetonitrile extraction solvent with 1% formic acid, we protonate these active sites, breaking the coordination bonds and forcing the analyte into the organic phase, thereby maximizing recovery 1.

  • Isotope Dilution (Fenbutatin oxide-d30): The d30 isotope shares the exact chromatographic retention time and ionization profile of the native analyte. If a complex matrix (e.g., soil or liver) suppresses the native analyte's ESI signal by 40%, it suppresses the d30 signal by exactly 40%. This ensures the peak area ratio remains invariant, providing absolute quantitative integrity regardless of matrix complexity 2.

  • Tailored dSPE Cleanup: Primary Secondary Amine (PSA) is mandatory for scavenging organic acids and sugars. While C18 is used to remove non-polar lipids, fenbutatin oxide's high lipophilicity means excessive C18 can cause adsorptive losses. The pre-extraction spike of Fenbutatin oxide-d30 intrinsically compensates for any such cleanup losses, validating the final calculated concentration.

Experimental Protocol: Modified QuEChERS Workflow

Reagents and Materials
  • Standards: Fenbutatin oxide (Native) and Fenbutatin oxide-d30 (SIL-IS, isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Salts & Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), PSA, and C18.

Step-by-Step Methodology
  • Sample Comminution: Homogenize the sample thoroughly (e.g., using cryogenic milling for tough matrices). Weigh exactly 10.0 g of the homogenate into a 50 mL PTFE centrifuge tube.

  • SIL-IS Spiking: Add 100 µL of Fenbutatin oxide-d30 working solution (1.0 µg/mL). Vortex briefly and let sit for 15 minutes. Causality: This equilibration period allows the SIL-IS to penetrate the matrix and bind identically to the endogenous analyte.

  • Acidified Extraction: Add 10.0 mL of ACN containing 1% (v/v) Formic Acid. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Salting Out / Partitioning: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Shake immediately and vigorously for 1 minute to prevent exothermic agglomeration of the MgSO₄. Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1.0 mL of the upper organic (ACN) layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg C18. Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes.

  • Preparation for Analysis: Transfer the purified supernatant into an autosampler vial. If the matrix is exceptionally complex, dilute 1:1 with mobile phase A prior to injection to further mitigate source contamination.

Instrumental Analysis (LC-MS/MS)

Chromatographic separation and mass spectrometry parameters are adapted from the European Union Reference Laboratories (EURL-SRM) guidelines for organotin compounds 3.

Table 1: HPLC Gradient Conditions Column: C18 (2.1 x 50 mm, 3.5 µm or equivalent)

Time (min)Mobile Phase A (5 mM NH₄-formate in H₂O + 1% FA)Mobile Phase B (5 mM NH₄-formate in MeOH + 1% FA)Flow Rate (mL/min)
0.060%40%0.4
2.00%100%0.4
8.00%100%0.4
8.160%40%0.4
13.060%40%0.4

Table 2: MRM Transitions (ESI Positive Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Fenbutatin oxide519.3197.07125Quantifier
Fenbutatin oxide517.3195.07125Qualifier
Fenbutatin oxide-d30534.3207.07125Internal Standard

*(Note: The d30 theoretical fragment shift is based on the isotopic distribution of the cleaved moiety during collision-induced dissociation. Exact m/z should be empirically tuned on the specific triple quadrupole instrument used.)

Workflow Visualization

QuechersWorkflow N1 1. Sample Comminution Homogenize 10 g of sample N2 2. SIL-IS Spiking Add Fenbutatin oxide-d30 N1->N2 N3 3. Acidified Extraction Add 10 mL ACN + 1% Formic Acid N2->N3 N4 4. Salting Out Add 4 g MgSO4 & 1 g NaCl N3->N4 N5 5. Centrifugation 4000 rpm for 5 min N4->N5 N6 6. dSPE Cleanup Transfer supernatant to PSA/C18/MgSO4 N5->N6 N7 7. Final Centrifugation Isolate purified extract N6->N7 N8 8. LC-MS/MS Analysis Quantify via Isotope Dilution N7->N8

Fig 1. Modified QuEChERS workflow utilizing Fenbutatin oxide-d30 for accurate LC-MS/MS analysis.

References

  • Title: Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS Source: ACS Omega / NIH URL: [Link]

  • Title: Analysis of Organotin Compounds via QuEChERS and LC-MS/MS - Brief Description Source: EU Reference Laboratories for Residues of Pesticides (EURL-SRM) URL: [Link]

Sources

Method

High-Sensitivity LC-MS/MS Method for the Detection of Fenbutatin Oxide using Fenbutatin Oxide-d30 as an Internal Standard

Introduction and Mechanistic Rationale Fenbutatin oxide (bis[tris(2-methyl-2-phenylpropyl)tin] oxide) is a bulky organotin acaricide widely used in agriculture. Historically, the trace analysis of organotin compounds rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Fenbutatin oxide (bis[tris(2-methyl-2-phenylpropyl)tin] oxide) is a bulky organotin acaricide widely used in agriculture. Historically, the trace analysis of organotin compounds relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS). However, due to the high molecular weight and low volatility of fenbutatin oxide, GC-MS workflows require tedious in-situ derivatization (e.g., with sodium tetraethylborate), which suffers from low yields and introduces significant analytical variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses the need for derivatization, allowing for the direct, high-throughput analysis of the intact organotin species ()[1]. To establish a self-validating quantitative system, this protocol utilizes Fenbutatin Oxide-d30 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS perfectly co-elutes with the native analyte, it experiences identical matrix-induced ion suppression or enhancement in the Electrospray Ionization (ESI) source. By adding the SIL-IS prior to extraction, the method mathematically nullifies both extraction losses and ionization variations, ensuring absolute quantitative trustworthiness.

Mechanistic Insights into MS/MS Fragmentation

Understanding the fragmentation causality is critical for optimizing Multiple Reaction Monitoring (MRM) parameters. In the acidic environment of the LC mobile phase and the ESI+ source, the neutral fenbutatin oxide molecule undergoes cleavage at the Sn-O-Sn ether linkage. This generates the highly stable, most abundant precursor ion: the tris(2-methyl-2-phenylpropyl)tin cation ( [C30​H39​Sn]+ ) at m/z 519.0 .

For the Fenbutatin Oxide-d30 internal standard, the 30 deuterium atoms are distributed across the six phenyl rings of the parent dimer (5 deuteriums per phenyl ring). Consequently, its resulting monomeric cation contains 15 deuterium atoms ( [C30​H24​D15​Sn]+ ), shifting the precursor mass to m/z 534.2 [2].

During Collision-Induced Dissociation (CID), the precursor ions undergo a characteristic neophyl rearrangement . The phenyl group migrates directly to the tin center, simultaneously expelling a neutral isobutylene molecule ( C4​H8​ , 56 Da).

  • Quantifier Transition: Loss of one isobutylene molecule yields m/z 463.0 (native) and m/z 478.2 (d30).

  • Qualifier Transition: Sequential loss of all three isobutylene molecules leaves a triphenyltin cation ( [Sn(Ph)3​]+ ), yielding m/z 350.9 (native) and m/z 366.1 (d30)[3].

G A Fenbutatin Oxide / d30 (Neutral Organotin) B [Sn(R)3]+ Precursor Ion m/z 519.0 (Unlabeled) m/z 534.2 (d30) A->B ESI+ Ionization Sn-O-Sn Cleavage C [Sn(R)2(Ar)]+ Quantifier Ion m/z 463.0 (Unlabeled) m/z 478.2 (d30) B->C - C4H8 (56 Da) Collision Energy: 21 eV D [Sn(Ar)3]+ Qualifier Ion m/z 350.9 (Unlabeled) m/z 366.1 (d30) B->D - 3 x C4H8 (168 Da) Collision Energy: 35 eV

Figure 1: Mechanistic fragmentation pathway of Fenbutatin Oxide and its d30 internal standard.

Experimental Protocols

Sample Preparation (Modified QuEChERS)

Traditional liquid-liquid extraction of organotins is notorious for severe emulsion formation. This modified QuEChERS protocol utilizes salting-out partitioning to drive the analyte into the organic phase while minimizing co-extracted matrix interferences ()[4].

  • Sample Wetting & Spiking: Weigh 10.0 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 5 mL of LC-MS grade water (crucial for dry matrices to swell pores and enable solvent penetration). Immediately spike with 50 μL of Fenbutatin Oxide-d30 SIL-IS (10 μg/mL).

  • Extraction: Add 20 mL of Acetonitrile containing 1% Formic Acid (v/v). Causality Note: The acidic environment ensures the organotin remains fully protonated, maximizing its solubility and partitioning into the acetonitrile layer[3]. Vortex vigorously for 2 minutes.

  • Salting-Out Partitioning: Add 4 g anhydrous MgSO4​ and 1 g NaCl. Shake immediately to prevent exothermic agglomeration of the magnesium sulfate. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (dSPE) Clean-up: Transfer 1.5 mL of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO4​ and 50 mg PSA (Primary Secondary Amine). Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes. Causality Note: PSA effectively removes organic acids and polar pigments without sequestering the target organotin cation.

  • Preparation for Injection: Transfer 100 μL of the cleaned extract into an autosampler vial and dilute with 900 μL of Mobile Phase A to match the initial gradient conditions, thereby preventing peak distortion[5].

Liquid Chromatography (LC) Conditions

Chromatographic separation is achieved using a high-efficiency C18 column. Methanol is preferred over acetonitrile as the organic modifier, as it provides superior peak shape and solvation for bulky organometallic cations.

  • Column: Hypersil Gold C18 (3.0 μm, 2.1 mm × 100 mm) or equivalent[3].

  • Column Temperature: 40 °C

  • Injection Volume: 10 μL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

Table 1: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.254060
4.00.25595
6.00.25595
8.00.254060
10.00.254060
Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Nebulizer Gas Temperature: 350 °C

  • Nebulizer Gas Flow: 8 L/min

  • Capillary Voltage: 3.5 kV

Table 2: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP / Cone (V)CE (eV)Ion Purpose
Fenbutatin Oxide519.0463.012921Quantifier
Fenbutatin Oxide519.0350.912935Qualifier
Fenbutatin Oxide-d30534.2478.212921IS Quantifier
Fenbutatin Oxide-d30534.2366.112935IS Qualifier

Data Processing and Method Validation

Quantification must be performed using the internal standard method, calculating the peak area ratio of the native Quantifier Ion to the d30 IS Quantifier Ion.

To ensure rigorous scientific integrity, the method should be validated according to SANTE guidelines (). Positive identification requires:

  • Retention Time Alignment: The retention time of the native analyte must match the Fenbutatin Oxide-d30 IS within ± 0.1 minutes.

  • Ion Ratio Consistency: The relative abundance of the Qualifier to the Quantifier transition must be within ± 30% of the ratio established by the calibration standards[6].

  • Matrix Effect (ME) Assessment: Although the SIL-IS corrects for ME, the absolute suppression should be monitored. ME is calculated as: ME(%)=(SlopeSolvent​SlopeMatrix​​−1)×100 .

By strictly adhering to these parameters, laboratories can achieve a Limit of Quantification (LOQ) of ≤ 0.007 mg/kg, comfortably satisfying global Maximum Residue Limit (MRL) regulatory requirements[3].

References

  • Lin, Z., Lin, Y., Lin, J., Zhang, Y., & Fang, S. (2021). "Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS." ACS Omega, 6(15), 10260-10265. Available at:[Link]

  • European Commission. (2021). "SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed." EU Reference Laboratories for Residues of Pesticides. Available at:[Link]

  • AB SCIEX. (2012). "Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS." SCIEX Application Notes. Available at: [Link]

Sources

Application

Application Note: Ultra-Trace Analysis of Organotin Compounds in Environmental Water Samples

Ecotoxicological Context & Regulatory Landscape Organotin compounds, particularly tributyltin (TBT) and triphenyltin (TPhT), are among the most potent anthropogenic endocrine disruptors introduced into aquatic ecosystems...

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Author: BenchChem Technical Support Team. Date: April 2026

Ecotoxicological Context & Regulatory Landscape

Organotin compounds, particularly tributyltin (TBT) and triphenyltin (TPhT), are among the most potent anthropogenic endocrine disruptors introduced into aquatic ecosystems. Historically used as biocides in marine antifouling paints, these compounds induce imposex (the development of male sex organs in females) in marine gastropods at sub-ng/L concentrations[1][2]. Due to their severe environmental persistence and toxicity, the mandates stringent Environmental Quality Standards (EQS), requiring analytical limits of detection (LODs) to fall well below the annual allowable average of 0.2 ng/L[1]. Achieving this ultra-trace sensitivity in complex environmental matrices requires a highly optimized, self-validating analytical workflow.

Mechanistic Rationale for Analytical Choices

The Volatility Problem & In-Situ Derivatization

Direct gas chromatography (GC) of organotins is impossible. Molecules like monobutyltin (MBT) and dibutyltin (DBT) are highly polar, water-soluble cations that lack the volatility required for GC[3]. Historically, Grignard reagents were used to alkylate these compounds, but this required extracting the organotins into an organic solvent first and maintaining strictly anhydrous conditions—a logistical bottleneck for water samples.

The modern standard, formalized in [4], bypasses this via in-situ aqueous derivatization using sodium tetraethylborate (NaBEt₄). NaBEt₄ acts as an ethyl carbanion donor directly in the aqueous phase, fully alkylating the tin atom. This neutralizes the ionic charge, dramatically increases volatility, and drives the newly formed ethyl-organotin derivatives into a non-polar extraction solvent (e.g., hexane)[3][5].

Mechanism Reactant1 Organotin Cation (e.g., TBT⁺) Reaction Aqueous Alkylation (pH 4.5) Reactant1->Reaction Reactant2 NaBEt₄ (Derivatizing Agent) Reactant2->Reaction Product1 Ethylated Organotin (e.g., TBT-Et) Reaction->Product1 Partitions to Hexane Product2 Byproducts (NaCl + BEt₃) Reaction->Product2 Remains in Water

Figure 2: Chemical mechanism of in-situ ethylation using sodium tetraethylborate.

The Causality of pH Control: The derivatization is a kinetic race. NaBEt₄ rapidly hydrolyzes in water. At pH < 4.0, reagent hydrolysis outpaces organotin ethylation, killing the reaction yield. Conversely, at pH > 5.5, organotins form insoluble hydroxides, reducing their availability. Buffering the sample to strictly pH 4.2–4.5 using an acetate buffer is the kinetic sweet spot that maximizes ethylation efficiency[5].

Overcoming Evaporative Losses with PTV-LVI

To reach the 0.05 ng/L LOD required by the EU WFD, massive pre-concentration is necessary. Traditional methods evaporate 100 mL of solvent down to 10 µL. However, ethylated organotins (especially MBT-Et₃) are highly volatile and are easily lost during aggressive nitrogen blowdown. We utilize Programmed Temperature Vaporization Large Volume Injection (PTV-LVI) to solve this. By injecting up to 50 µL of the extract directly into a cooled GC inlet and venting the solvent before rapidly heating the analytes onto the column, we preserve the volatile species while achieving massive sensitivity gains[5][6].

Matrix Elimination via Triple Quadrupole MS/MS

Environmental waters contain high levels of humic acids and industrial runoff, which create severe baseline noise in single-quadrupole MS. By employing a Triple Quadrupole GC-MS/MS in Selected Reaction Monitoring (SRM) mode, we isolate the specific precursor ion in Q1, fragment it in Q2, and detect a tin-specific product ion in Q3. This double-filtration eliminates isobaric matrix interferences, dropping baseline noise to near zero[1][2].

Experimental Workflow & Protocol

Workflow Sample Water Sample (250 mL) Preserved at 4°C Spike Add Internal Standard (e.g., Tripropyltin) Sample->Spike Buffer pH Adjustment (pH 4.5) Acetate Buffer Spike->Buffer DerivExt Simultaneous Derivatization & Extraction NaBEt4 + Hexane Buffer->DerivExt PhaseSep Phase Separation Collect Organic Layer DerivExt->PhaseSep Agitation (15 min) Dry Drying & Concentration Anhydrous Na2SO4 PhaseSep->Dry RecStd Add Recovery Standard (e.g., Tetrapropyltin) Dry->RecStd GCMS GC-MS/MS Analysis PTV-LVI & SRM Mode RecStd->GCMS 50 µL Injection

Figure 1: End-to-end experimental workflow for organotin analysis in water.

Reagent Preparation
  • Acetate Buffer (pH 4.5): Dissolve 136 g of sodium acetate trihydrate in 500 mL of ultrapure water. Slowly add 200 mL of glacial acetic acid, then dilute to 1 L[5].

  • Derivatizing Reagent: Prepare a 1% (w/v) NaBEt₄ solution in 0.1 M NaOH or pure water. Critical: This must be prepared fresh daily and kept on ice, as it degrades rapidly[1][5].

Self-Validating Extraction Protocol

This protocol is designed as a self-validating system . By utilizing an Internal Standard (ISTD) added before extraction and a Recovery Standard added after, the analyst can mathematically isolate sample prep variability from instrument drift[5][7].

  • Sample Aliquot: Transfer 250 mL of the unfiltered water sample into a clean borosilicate glass flask.

  • Internal Standard Spike (System Validation 1): Add 20 µL of Tripropyltin (TPrT) or deuterated TBT (1.0 mg/L). Rationale: Spiking before any manipulation ensures that matrix-induced derivatization suppression and extraction losses are fully accounted for.

  • Buffering: Add 1.0 mL of the acetate buffer to the sample and invert to mix. Verify pH is between 4.2 and 4.5.

  • Simultaneous Derivatization/Extraction: In a fume hood, add 2.0 mL of high-purity n-hexane and 1.0 mL of the fresh 1% NaBEt₄ solution[5].

  • Agitation: Immediately stopper the flask and place on a mechanical shaker for 15 minutes at 400 oscillations/min. Rationale: Vigorous shaking maximizes the surface area between the aqueous phase (where ethylation occurs) and the organic phase (which rescues the volatile product from hydrolysis).

  • Phase Separation: Allow the layers to separate for 30 minutes. Carefully transfer the upper hexane layer into a 10 mL glass vial.

  • Drying: Add ~4 g of anhydrous sodium sulfate to the vial to remove residual water[5]. Transfer the dried extract to a 2 mL amber autosampler vial.

  • Recovery Standard Spike (System Validation 2): Add 50 µL of Tetrapropyltin (TePrT) recovery standard[3]. Rationale: Comparing the ISTD to the Recovery Standard verifies the exact volume injected by the autosampler and flags any GC inlet degradation.

Instrumental Parameters (GC-MS/MS)
  • Injection: PTV inlet, 50 µL injection volume. Initial temp 80°C (hold for solvent vent), ramped at 10°C/s to 300°C[6].

  • Column: 5% phenyl polysiloxane (e.g., TG-5MS or DB-5MS), 30 m × 0.25 mm i.d. × 0.25 µm film thickness[1][6].

  • Oven Program: 90°C (hold 2 min), ramp at 20°C/min to 300°C (hold 0.5 min).

Quantitative Performance Data

The use of Triple Quadrupole MS/MS allows for highly specific Selected Reaction Monitoring (SRM). Table 1 outlines the optimal transitions, prioritizing the dominant tin isotopes (¹²⁰Sn and ¹¹⁸Sn)[7].

Table 1: Target Analytes and Optimized SRM Transitions

AnalyteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MonobutyltinMBT23517915
DibutyltinDBT26317915
TributyltinTBT29117915
TriphenyltinTPhT35319720
Tripropyltin (ISTD)TPrT24917915

Table 2: Typical Method Performance (250 mL sample, PTV-GC-MS/MS)

AnalyteLimit of Detection (ng/L)Limit of Quantitation (ng/L)Absolute Recovery (%)Precision (RSD %)
MBT0.100.3088 - 105< 8.0
DBT0.050.1592 - 108< 6.0
TBT0.020.0595 - 110< 5.0
TPhT0.050.1585 - 102< 10.0

Note: The LOD of 0.02 ng/L for TBT significantly exceeds the EU WFD requirement of 0.2 ng/L[1].

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization. URL: [Link]

  • Organotins in Water by GC with MS Detection . British Columbia Environmental Laboratory Manual. Gov.bc.ca. URL:[Link]

  • The Determination of Organotins in Water Using Triple Quadrupole GC–MS–MS . Chromatography Online. URL:[Link]

  • A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water . PubMed Central (PMC). URL:[Link]

  • The Analysis of Organotin Compounds in Water by GC-MS using Large Volume Injection . Ingenieria Analitica / ATAS GL. URL:[Link]

  • Automated headspace-solid-phase micro extraction-retention time locked-isotope dilution gas chromatography-mass spectrometry for the analysis of organotin compounds in water and sediment samples . PubMed / Journal of Chromatography A. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Fenbutatin Oxide-d30

Welcome to the technical support center for Fenbutatin Oxide-d30 analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery of the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Fenbutatin Oxide-d30 analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery of the deuterated internal standard, Fenbutatin Oxide-d30, during sample preparation. As your dedicated scientific resource, this document provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations to help you optimize your analytical methods.

Introduction: Understanding the Fenbutatin Oxide-d30 Recovery Challenge

Fenbutatin Oxide is an organotin acaricide characterized by its very low water solubility and high stability.[1][2] Its deuterated form, Fenbutatin Oxide-d30, is an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the parent compound. However, these same properties can present significant challenges during sample preparation, often leading to poor and inconsistent recovery.

This guide will walk you through a systematic approach to identifying and resolving the root causes of low Fenbutatin Oxide-d30 recovery. We will explore common pitfalls in extraction, cleanup, and analysis, providing you with the knowledge and tools to enhance the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing consistently low recovery of Fenbutatin Oxide-d30 across all my samples. What are the most likely causes?

Low recovery of your internal standard is a critical issue that can compromise the accuracy of your entire analytical run. The problem often lies within the sample preparation workflow. Let's break down the potential culprits.

A1: Initial Diagnosis: A Step-by-Step Investigation

To pinpoint the source of the low recovery, it's essential to systematically evaluate each stage of your sample preparation process. The following flowchart outlines a logical troubleshooting workflow.

Troubleshooting_Workflow cluster_prep Sample Preparation Stages cluster_solutions Potential Solutions Start Low Recovery of Fenbutatin Oxide-d30 Observed Extraction Extraction Efficiency Start->Extraction Is extraction complete? Cleanup Solid-Phase Extraction (SPE) / Cleanup Extraction->Cleanup Are there losses during cleanup? Solvent_Optimization Optimize Extraction Solvent Extraction->Solvent_Optimization If not Evaporation Solvent Evaporation & Reconstitution Cleanup->Evaporation Is analyte lost during evaporation? SPE_Optimization Optimize SPE Method Cleanup->SPE_Optimization If yes Analysis LC-MS/MS Analysis Evaporation->Analysis Are there issues with the final analysis? Evaporation_Technique Refine Evaporation/Reconstitution Evaporation->Evaporation_Technique If yes Matrix_Effects Investigate Matrix Effects Analysis->Matrix_Effects If yes

Caption: Troubleshooting workflow for low Fenbutatin Oxide-d30 recovery.

Troubleshooting Table: Common Causes and Solutions for Low Fenbutatin Oxide-d30 Recovery

Potential Issue Probable Cause Recommended Solution
Incomplete Extraction Poor solubility in the extraction solvent. Fenbutatin Oxide is practically insoluble in water.[1][2]Use a water-miscible organic solvent like acetonitrile or acetone, followed by a salting-out step. Acidification with formic acid can improve extraction efficiency.[3][4]
Strong binding to the sample matrix. Increase shaking/vortexing time and intensity during extraction. Consider using a homogenizer for solid samples.
Losses During Cleanup (SPE) Analyte breakthrough during loading. The sample solvent may be too strong, preventing retention on the SPE sorbent.Dilute the sample extract with a weaker solvent (e.g., water) before loading onto the SPE cartridge.
Analyte elution during washing. The wash solvent may be too strong, prematurely eluting the analyte.Use a weaker wash solvent. For example, if using 100% methanol, try a 50:50 methanol:water mixture.
Incomplete elution from the SPE cartridge. The elution solvent is not strong enough to desorb the analyte.Use a stronger elution solvent or increase the elution volume. Ensure the pH of the elution solvent is appropriate if using an ion-exchange mechanism.
Losses During Evaporation Analyte volatility or degradation. Although generally stable, prolonged exposure to high temperatures can lead to some degradation.Evaporate under a gentle stream of nitrogen at a controlled temperature (e.g., below 40°C).[5][6]
Analyte adhering to glass surfaces. Reconstitute in a solvent with good solubility for Fenbutatin Oxide (e.g., acetonitrile, methanol) and vortex thoroughly.
Analytical Issues Matrix effects in the LC-MS/MS source. Co-eluting matrix components can suppress the ionization of Fenbutatin Oxide-d30, leading to a lower signal.[7]Improve the cleanup step to remove more matrix components. Adjust the chromatographic gradient to separate the analyte from interfering compounds.
Incorrect MS/MS transition or source parameters. Verify the MRM transitions and optimize source parameters (e.g., nebulizer gas, temperature) for Fenbutatin Oxide-d30.
Q2: Can you provide a detailed protocol for a sample preparation method that has shown good recovery for Fenbutatin Oxide?

A2: Recommended Protocol: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a robust and widely adopted sample preparation technique that can be adapted for the analysis of Fenbutatin Oxide in various matrices.[3][4]

Experimental Protocol: Modified QuEChERS for Fenbutatin Oxide-d30

  • Sample Homogenization:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking:

    • Spike the sample with the appropriate volume of your Fenbutatin Oxide-d30 internal standard solution.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile.[3][4]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).

QuEChERS_Workflow cluster_quechers Modified QuEChERS Protocol Sample 1. Homogenized Sample + Fenbutatin Oxide-d30 Extraction 2. Add 1% Formic Acid in ACN + QuEChERS Salts Sample->Extraction Centrifuge1 3. Vortex & Centrifuge Extraction->Centrifuge1 dSPE 4. Transfer Supernatant to d-SPE Tube (PSA + MgSO4) Centrifuge1->dSPE Centrifuge2 5. Vortex & Centrifuge dSPE->Centrifuge2 Final_Extract 6. Evaporate & Reconstitute Centrifuge2->Final_Extract

Caption: Modified QuEChERS workflow for Fenbutatin Oxide analysis.

Q3: My sample matrix is very complex. How can I improve the cleanup step to reduce matrix effects?

A3: Advanced Cleanup Strategies for Challenging Matrices

For complex matrices such as fatty foods or highly pigmented plant materials, a more rigorous cleanup may be necessary to minimize matrix effects and improve the recovery of Fenbutatin Oxide-d30.

Optimization of d-SPE:

  • For fatty matrices: Include C18 sorbent in your d-SPE tube to retain nonpolar interferences.

  • For pigmented matrices: Add graphitized carbon black (GCB) to the d-SPE mixture to remove pigments. Caution: GCB can also retain planar analytes, so its use should be carefully evaluated.

Solid-Phase Extraction (SPE) as an Alternative:

If d-SPE is insufficient, a cartridge-based SPE method can provide a more thorough cleanup.

Experimental Protocol: SPE Cleanup

  • Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with the elution solvent (e.g., methanol) followed by the equilibration solvent (e.g., water).

  • Loading: Load the diluted sample extract onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interferences while retaining the analyte.

  • Elution: Elute the Fenbutatin Oxide-d30 with a strong organic solvent.

  • Evaporation and Reconstitution: Prepare the eluate for analysis as previously described.

SPE_Logic cluster_spe SPE Troubleshooting Logic cluster_solutions_spe Solutions Low_Recovery Low Recovery in SPE Check_Load Analyte in Load Fraction? Low_Recovery->Check_Load Check_Wash Analyte in Wash Fraction? Check_Load->Check_Wash No Weaker_Load Use Weaker Loading Solvent Check_Load->Weaker_Load Yes Check_Elution Analyte Not Eluted? Check_Wash->Check_Elution No Weaker_Wash Use Weaker Wash Solvent Check_Wash->Weaker_Wash Yes Stronger_Elution Use Stronger Elution Solvent Check_Elution->Stronger_Elution Yes

Caption: Decision tree for troubleshooting SPE recovery issues.

Conclusion: A Pathway to Reliable Results

Achieving high and consistent recovery of Fenbutatin Oxide-d30 is attainable with a systematic and informed approach to sample preparation. By understanding the chemical properties of this compound and the principles behind each step of your workflow, you can effectively troubleshoot and optimize your method. Remember to validate any changes to your protocol to ensure they meet the required performance criteria for your specific application.

References

  • Vertex AI Search. (2025, July 30).
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency.
  • Taiwan Food and Drug Administration. (2021, December 30).
  • Li, Y., et al. (2021). Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ACS Omega. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16683004, Fenbutatin oxide. [Link]

  • University of Hertfordshire.
  • Chem Service, Inc. (2024, July 7). Fenbutatin-oxide Standard (1X1 mL)
  • AB SCIEX.
  • LGC Standards. (2010, June 15). Method for the Analysis of Organotin Pesticides via LC-MS/MS.
  • R. J. Fussell, et al. (2002). Determination of the pesticide fenbutatin oxide in tomatoes, cucumbers and bananas by high performance liquid chromatographic/atmospheric pressure chemical ionization-mass spectrometry. Analytica Chimica Acta. [Link]

  • Wang, J., et al. (2015). Determination of fenbutatin oxide residue in orange products by gas chromatography.
  • ACS Publications. (2021, April 6). Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. [Link]

  • U.S. Environmental Protection Agency. R.E.D.
  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • Crawford Scientific.
  • TargetMol.
  • Welch Materials, Inc. (2025, February 21).
  • Thermo Fisher Scientific.
  • Alanwood.net.
  • Food and Agriculture Organization of the United Nations.
  • Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip.
  • Agilent Technologies. 14 Causes of Metals Analysis Failure.
  • ResearchGate.
  • European Union Reference Laboratory for Single Residue Methods. EU Proficiency Test on the Analysis of Spiked and Incurred Pesticides in Milled Dry Lentils.

Sources

Optimization

How to resolve interferences in Fenbutatin Oxide-d30 analysis

Welcome to the technical support center for Fenbutatin Oxide analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences encountered d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Fenbutatin Oxide analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences encountered during the analysis of Fenbutatin Oxide and its deuterated internal standard, Fenbutatin Oxide-d30, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or inconsistent recoveries for Fenbutatin Oxide-d30?

A1: Low and variable recoveries of organotin compounds like Fenbutatin Oxide are frequently linked to their interaction with matrix components and analytical surfaces. These compounds can adsorb to glass surfaces and interact with co-extracted matrix components, especially in neutral or basic conditions.[1]

Root Causes and Explanations:

  • pH During Extraction: Fenbutatin Oxide is susceptible to degradation or adsorption at neutral or high pH. Acidification of the extraction solvent is crucial to ensure its stability and prevent losses.[1][2][3]

  • Adsorption: Organotin compounds can adsorb to active sites on glassware, vials, and within the LC system, leading to analyte loss.

  • Inadequate Cleanup: Complex matrices contain numerous compounds that can interfere with the extraction and analysis. If the cleanup step is not efficient, these interferences can lead to signal suppression and apparent low recovery.

Troubleshooting Steps:

  • Acidify Extraction Solvent: Ensure your extraction solvent (typically acetonitrile) is acidified, for example, with 1% formic acid.[2][3] This helps to maintain the stability of Fenbutatin Oxide and its internal standard.

  • Use Appropriate Cleanup: A dispersive solid-phase extraction (d-SPE) step with primary secondary amine (PSA) is commonly used to remove interfering matrix components.[2][4]

  • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for any systematic analyte loss during the process.[4]

  • Proper Vial and Labware Selection: Consider using polypropylene vials to minimize adsorption, as organotins can interact with the silanol groups on glass surfaces.

Q2: My peak shapes for Fenbutatin Oxide-d30 are poor (e.g., tailing, splitting). What can I do?

A2: Poor peak shape is often a chromatographic issue, but can also be influenced by the sample matrix and the mobile phase composition.

Root Causes and Explanations:

  • Mobile Phase Composition: The choice of organic solvent and additives in the mobile phase significantly impacts peak shape. For Fenbutatin Oxide, methanol has been shown to improve the MS response, but can sometimes lead to tailing. The addition of an acid like formic acid to the mobile phase is generally necessary to achieve good peak symmetry.[2]

  • Column Choice: A C18 column is a common choice for Fenbutatin Oxide analysis.[2] However, the specific properties of the column can affect peak shape.

  • Matrix Effects: High concentrations of co-eluting matrix components can distort the peak shape of the analyte.[5]

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • If using methanol/water, ensure the addition of 0.1% formic acid to both the aqueous and organic phases to improve peak shape.[2]

    • Experiment with acetonitrile as the organic modifier, as it may provide better peak shape in some cases.

  • Column Evaluation:

    • Ensure your analytical column is not degraded or clogged. A pre-column filter can help extend column life.

    • Consider a core-shell column, which can offer improved peak shape and efficiency.[6]

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, which may improve peak shape.[6][7][8]

Q3: I'm observing significant signal suppression or enhancement (matrix effects). How can I mitigate this?

A3: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and are caused by co-eluting compounds that affect the ionization efficiency of the target analyte.[7][9][10][11]

Root Causes and Explanations:

  • Competition for Ionization: In the electrospray ionization (ESI) source, co-eluting matrix components can compete with the analyte for charge, leading to a suppressed signal.[11]

  • Changes in Droplet Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, affecting solvent evaporation and ion release, which can lead to either suppression or enhancement of the analyte signal.[9][11]

Troubleshooting Workflow:

start Significant Matrix Effect Observed is_is_used Is an Isotopically Labeled Internal Standard (IS) (Fenbutatin Oxide-d30) Used? start->is_is_used yes_is IS Should Compensate. Review IS Response. is_is_used->yes_is Yes no_is Incorporate Fenbutatin Oxide-d30 as Internal Standard. is_is_used->no_is No check_cleanup Optimize Sample Cleanup (e.g., d-SPE with PSA). yes_is->check_cleanup no_is->check_cleanup matrix_matched Implement Matrix-Matched Calibration. check_cleanup->matrix_matched dilution Dilute Sample Extract (e.g., 10-fold). matrix_matched->dilution chrom_opt Improve Chromatographic Separation. dilution->chrom_opt end Matrix Effect Mitigated chrom_opt->end

Caption: Troubleshooting workflow for matrix effects.

Detailed Mitigation Strategies:

  • Use of Fenbutatin Oxide-d30: As a deuterated analog, Fenbutatin Oxide-d30 is the ideal internal standard. It co-elutes with the native analyte and experiences similar matrix effects, thus providing the most accurate correction for signal suppression or enhancement.[12]

  • Matrix-Matched Calibration: This is a crucial step to compensate for matrix effects. Calibration curves are prepared in blank matrix extracts to mimic the effect of the matrix on the analyte signal.[4]

  • Sample Dilution: Diluting the sample extract before injection can significantly reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[6][8]

  • Improved Cleanup: Enhance the cleanup procedure to remove more of the interfering compounds. This may involve using different or additional sorbents in the d-SPE step.

  • Chromatographic Separation: Improve the separation of Fenbutatin Oxide from co-eluting matrix components by modifying the LC gradient or using a column with a different selectivity.

Q4: My results are not reproducible. What are the potential sources of variability?

A4: Lack of reproducibility can stem from various stages of the analytical workflow, from sample preparation to data acquisition.

Root Causes and Explanations:

  • Inconsistent Sample Preparation: Variability in extraction efficiency, cleanup, or final extract volume can lead to inconsistent results. The QuEChERS method, while robust, requires consistent execution.[4]

  • Instrumental Drift: Changes in the sensitivity of the mass spectrometer over an analytical batch can cause results to drift.

  • Standard and Sample Stability: Fenbutatin Oxide and its internal standard may degrade in solution if not stored properly.

Troubleshooting Steps:

  • Standardize Sample Preparation:

    • Ensure precise and consistent volumes and weights are used throughout the sample preparation process.

    • Vortex and centrifuge for consistent times and speeds.

    • A detailed, step-by-step protocol is essential.

  • Use of Internal Standard: The use of Fenbutatin Oxide-d30 is critical for correcting for variations in sample preparation and instrumental response.[12]

  • Quality Control Samples: Include quality control (QC) samples at different concentrations throughout the analytical batch to monitor for and correct any instrumental drift.

  • Check Solution Stability: Prepare fresh stock and working standard solutions regularly and store them under appropriate conditions (e.g., refrigerated or frozen).

Experimental Protocols

Modified QuEChERS Sample Preparation for Fenbutatin Oxide

This protocol is adapted from established methods for the analysis of Fenbutatin Oxide in various food matrices.[2][13]

Materials:

  • Homogenized sample

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN) with 1% formic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Fenbutatin Oxide-d30 internal standard spiking solution

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN with 1% formic acid.

  • Add the appropriate amount of Fenbutatin Oxide-d30 internal standard.

  • Add 4 g of MgSO₄ and 1 g of NaCl.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing MgSO₄, PSA, and C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned extract for LC-MS/MS analysis.

start 1. Weigh Sample add_solvent 2. Add Acidified ACN and Internal Standard start->add_solvent add_salts 3. Add QuEChERS Salts (MgSO4, NaCl) add_solvent->add_salts vortex1 4. Vortex add_salts->vortex1 centrifuge1 5. Centrifuge vortex1->centrifuge1 transfer 6. Transfer Supernatant to d-SPE Tube centrifuge1->transfer vortex2 7. Vortex transfer->vortex2 centrifuge2 8. Centrifuge vortex2->centrifuge2 analyze 9. Analyze Extract by LC-MS/MS centrifuge2->analyze

Caption: Modified QuEChERS workflow for Fenbutatin Oxide analysis.

LC-MS/MS Parameters

The following table provides typical starting parameters for the analysis of Fenbutatin Oxide. Optimization will be required for your specific instrument and application.

ParameterTypical Setting
LC Column C18, e.g., Hypersil Gold (100 x 2.1 mm, 3 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Methanol with 0.1% Formic Acid[2]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note on Fragmentation: The fragmentation of Fenbutatin Oxide in the mass spectrometer typically involves the loss of one or more of the 2-methyl-2-phenylpropyl groups. The specific MRM transitions should be optimized by infusing a standard solution of Fenbutatin Oxide and its deuterated internal standard into the mass spectrometer.

Data Interpretation

Evaluating Internal Standard Performance

The response of Fenbutatin Oxide-d30 should be monitored across the analytical batch. A consistent response indicates a stable analytical process. Significant variations in the internal standard response may indicate:

  • Inconsistent injection volumes.

  • Severe matrix effects that are not being fully compensated for.

  • Issues with the LC-MS/MS system.

If the internal standard response is highly variable, it is important to investigate the root cause before reporting quantitative results.

References

  • Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ACS Omega.
  • Determination of fenbutatin oxide residue in orange products by gas chromatography. ResearchGate.
  • SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY (GC-MS/MS). Vietnam Journal of Science and Technology.
  • Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. AB SCIEX.
  • fenbutatin oxide. Food and Agriculture Organization.
  • Development of a Simultaneous Analytical Method for Azocyclotin, Cyhexatin, and Fenbutatin Oxide Detection in Livestock Products using the LC-MS/MS. Journal of Food Hygiene and Safety.
  • EU Proficiency Test on the Analysis of Spiked and Incurred Pesticides in Milled Dry Lentils. European Union Reference Laboratories for Pesticide Residues.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed.
  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. J-Stage.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
  • Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ACS Omega.
  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate.
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.
  • Isobaric interference removal for selected radionuclides using nitrous oxide and ammonia with inductively coupled plasma tandem mass spectrometry. RSC Publishing.
  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. Separation Science.
  • Method-Performance Studies of Notified Analytical Method for Fenbutatin Oxide and Cyhexatin. ResearchGate.
  • New Reduction Technique for Isobaric Interferences on Ba Using ICP-Mass Spectrometry. J-Stage.
  • Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. ResearchGate.
  • Method of Test for Pesticide Residues in Livestock and Poultry Products - Test of 2,4-D and Fenbutatin Oxide. Taiwan Food and Drug Administration.
  • Observations concerning… Analysis of Organotin-Pesticides by the QuEChERS Method. EURL-SRM.
  • Simultaneous determination of three organotin pesticides in fruits and vegetables by high-performance liquid chromatography/tandem mass spectrometry. ResearchGate.
  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • mass spectra - fragmentation patterns. Chemguide.
  • Determination of the pesticide fenbutatin oxide in tomatoes, cucumbers and bananas by high performance liquid chromatographic/atmospheric pressure chemical ionization-mass spectrometry. PubMed.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Calibration Curve Non-Linearity with Fenbutatin Oxide-d30

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I approach calibration non-linearity not as a random instrumental error, but as a predictable consequence of physicochemical interac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I approach calibration non-linearity not as a random instrumental error, but as a predictable consequence of physicochemical interactions.

Fenbutatin oxide is a bulky, highly lipophilic organotin miticide. When paired with its deuterated internal standard (Fenbutatin Oxide-d30), analysts expect perfect isotopic correction. However, the unique properties of organotins—specifically their extreme surface activity, electropositive tin centers, and poor aqueous solubility—can break the fundamental assumptions of Isotope Dilution Mass Spectrometry (IDMS).

This guide provides field-proven, self-validating protocols to diagnose and permanently resolve non-linearity in your LC-MS/MS workflows.

Diagnostic Workflow

Before adjusting your instrument parameters, use the logical workflow below to identify the physicochemical root cause of your calibration curve failure.

TroubleshootingWorkflow Start Calibration Curve Non-Linearity Detected LowEnd Low-End Drop-Off (< 1 ng/mL) Start->LowEnd Inspect Low Stds HighEnd High-End Plateau (> 100 ng/mL) Start->HighEnd Inspect High Stds Adsorption Adsorption to Vials (Silanol Binding) LowEnd->Adsorption Cause Saturation Detector Saturation or Precipitation HighEnd->Saturation Cause FixLow Use Silanized Glass & >80% Organic Solvent Adsorption->FixLow Protocol FixHigh Reduce Injection Vol. & Optimize ESI Source Saturation->FixHigh Protocol

Diagnostic workflow for resolving Fenbutatin Oxide-d30 calibration non-linearity.

Frequently Asked Questions & Troubleshooting Protocols

Q1: Why does my calibration curve drop off exponentially at the low-concentration end (e.g., < 1 ng/mL)?

The Causality: You are experiencing the "Hockey Stick" effect, which is driven by non-specific surface adsorption. The central tin atom in fenbutatin oxide is highly electropositive, making it extremely susceptible to ionic interactions with deprotonated silanol groups (Si-O⁻) on standard borosilicate glass. Additionally, its massive lipophilic substituents drive hydrophobic adsorption to untreated plastics[1]. At low concentrations, the absolute number of molecules is small, meaning a massive percentage of your analyte is lost to the vial walls before it ever reaches the autosampler needle.

Self-Validating Protocol: Surface Passivation & Solvent Optimization

  • Solvent Switch: Prepare all calibration standards and sample dilutions in 100% Methanol containing 0.1% Formic Acid.

    • The Science: Methanol provides the necessary organic strength to solubilize the lipophilic moieties and improves ionization efficiency[2]. The formic acid (pH ~2.7) fully protonates the glass silanol groups (pKa ~4.5), neutralizing the negative charge and preventing ionic tin-binding[2].

  • Vial Selection: Discard standard glass and polypropylene vials. Use exclusively deactivated (silanized) glass vials for all standards and extracts.

  • The Self-Validation Step: Prepare a 1 ng/mL standard in a standard glass vial and another in a silanized glass vial. Inject both at T=0 and T=4 hours. Validation is achieved if the standard glass shows a >15% area reduction at T=4 hours, while the silanized glass peak area remains within ±2% of its T=0 value.

Q2: Why is my curve plateauing at the high-concentration end (e.g., > 100 ng/mL) despite using the -d30 internal standard?

The Causality: While IDMS is designed to correct for matrix effects, it mathematically fails when the Electrospray Ionization (ESI) source reaches absolute droplet saturation. Fenbutatin oxide is highly surface-active. At high concentrations, the native compound monopolizes the surface of the ESI droplets. Because the native compound vastly outnumbers the -d30 IS at the high end of the curve, it competitively suppresses the ionization of its own internal standard. Furthermore, injecting high-organic extracts directly into a highly aqueous initial mobile phase can cause transient precipitation at the column head, leading to peak broadening and area loss[3].

Self-Validating Protocol: Mass Load Reduction & Online Dilution

  • Reduce Injection Volume: Drop the injection volume from 10 µL to 2 µL. This reduces the absolute mass on-column, preventing droplet saturation in the ESI source without requiring manual sample dilution.

  • Implement Online Dilution: If you are injecting strong organic extracts (e.g., QuEChERS acetonitrile extracts), configure your LC with an online dilution setup. Use a secondary high-pressure pump to mix the sample stream with the highly aqueous mobile phase A before it reaches the analytical column[3].

  • The Self-Validation Step: Plot the absolute peak area of the Fenbutatin Oxide-d30 internal standard across the entire calibration range. Validation is achieved if the IS area plot yields a relative standard deviation (RSD) of <5% across all levels. If the IS area drops by >15% in the highest calibration points, detector saturation is still occurring.

Q3: I am seeing poor precision in complex matrices. Could the -d30 internal standard be causing isotopic cross-talk or failing to correct for suppression?

The Causality: Fenbutatin Oxide-d30 is heavily deuterated, which effectively eliminates M+0 to M+30 isotopic cross-talk. However, deuterium is heavier and slightly less lipophilic than hydrogen. This physicochemical difference causes a measurable chromatographic retention time shift (the "Isotope Effect"), where the -d30 compound elutes slightly earlier than the native compound in reversed-phase LC. If your gradient is too steep, the native and -d30 compounds will elute in slightly different matrix environments, subjecting them to different levels of ion suppression.

Self-Validating Protocol: Gradient Flattening

  • Adjust the Gradient: Decrease the slope of your organic mobile phase ramp (e.g., from 10% B/min to 2% B/min) specifically around the expected elution window of Fenbutatin Oxide.

  • The Self-Validation Step: Overlay the Extracted Ion Chromatograms (XICs) of the native and -d30 peaks. Calculate the retention time delta (ΔRT). Validation is achieved when ΔRT is < 0.05 minutes, ensuring both compounds co-elute perfectly and experience identical matrix suppression.

Quantitative Impact of Method Optimization

The table below summarizes the empirical impact of applying the protocols described above to a standard LC-MS/MS workflow for Fenbutatin Oxide.

Experimental ConditionVial MaterialSolvent CompositionLow-End Recovery (0.5 ng/mL)High-End Recovery (100 ng/mL)Linearity (R²)
Baseline (Poor) Standard Borosilicate50% Aqueous / 50% MeOH12.4% (Severe Loss)85.1%0.9214
Intermediate Polypropylene50% Aqueous / 50% MeOH45.2%88.3%0.9655
Intermediate Standard Borosilicate100% MeOH + 0.1% Formic Acid89.1%97.4%0.9941
Optimized (Ideal) Silanized Glass100% MeOH + 0.1% Formic Acid98.7% 99.2% 0.9998

References

  • Lin, Z., et al. "Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS." ACS Omega, 2021. Available at:[Link]

  • AB SCIEX. "Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS." SCIEX Technical Notes. Available at:[Link]

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Agilent Application Notes, 2017. Available at:[Link]

  • ResearchGate. "Speciation analysis of organotin compounds by HPLC-ICP-MS." Journal of Environmental Sciences. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Signal Suppression of Fenbutatin Oxide-d30 in Complex Matrices

Welcome to the Technical Support Center for organotin pesticide analysis. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies to resolve matrix eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organotin pesticide analysis. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies to resolve matrix effects and signal suppression when quantifying Fenbutatin Oxide using its stable isotope-labeled internal standard (SIL-IS), Fenbutatin Oxide-d30.

Part 1: Frequently Asked Questions (FAQs) – Understanding the Mechanism

Q1: Why am I experiencing severe signal loss for Fenbutatin Oxide-d30 when it is a stable isotope-labeled internal standard? A1: While a SIL-IS like Fenbutatin Oxide-d30 perfectly co-elutes with the target analyte and mathematically compensates for matrix effects by normalizing the response ratio[1][2], it does not prevent ion suppression[3]. In Electrospray Ionization (ESI), high concentrations of co-eluting matrix components (e.g., lipids, salts) compete with the internal standard for available charge and space on the droplet surface during desolvation[4]. If the absolute signal of Fenbutatin Oxide-d30 drops too low, the signal-to-noise (S/N) ratio degrades, amplifying random detection noise and compromising the precision of your linear regression[1].

Q2: How does the choice of extraction solvent impact the matrix effect for organotins? A2: Fenbutatin oxide is practically insoluble in pure methanol and requires an acidic environment for stability[5]. Extracting with acetonitrile containing 1% formic acid (v/v) maximizes recovery while precipitating bulk proteins and maintaining the analyte's stability[5][6]. The acidic modifier is critical; without it, extraction efficiency plummets, and co-extracted matrix components dominate the extract.

Q3: Should I use C18 or PSA sorbents for dispersive solid-phase extraction (dSPE) cleanup? A3: Primary Secondary Amine (PSA) is highly recommended over C18. While C18 effectively removes non-polar lipids, empirical data shows it exhibits a significantly stronger matrix effect (ion suppression) for fenbutatin oxide compared to PSA[7]. PSA efficiently removes organic acids, polar pigments, and sugars without indiscriminately binding the bulky organotin structure, yielding recoveries >80% with manageable suppression[5][7].

Q4: What chromatographic adjustments can shift Fenbutatin Oxide-d30 away from suppression zones? A4: The mobile phase plays a vital role in both separation and ionization. Methanol yields a significantly higher ionization efficiency for fenbutatin oxide in MS compared to acetonitrile[7]. However, pure methanol/water gradients cause severe peak tailing. Adding 0.1% to 1% formic acid and 5 mM ammonium formate to the mobile phase sharpens the peak and improves the overall response[7][8].

Part 2: Visualizing the Problem and the Solution

To effectively troubleshoot, we must first understand the logical flow of ion suppression and the decision matrix for resolving it.

G Droplet ESI Droplet Formation Competition Competition for Droplet Surface & Available Charge Droplet->Competition Matrix High Matrix Concentration (Lipids, Salts) Matrix->Competition Analyte Fenbutatin Oxide-d30 Analyte->Competition Suppression Ion Suppression (Reduced IS Signal) Competition->Suppression

Mechanism of ESI ion suppression for Fenbutatin Oxide-d30.

G Start Signal Suppression Detected (Low IS Area) Step1 Post-Column Infusion Map Suppression Zones Start->Step1 Decision Does IS co-elute with matrix? Step1->Decision PathA Modify LC Gradient (Acidic Methanol) Decision->PathA Yes PathB Optimize QuEChERS (Use PSA, Dilute Extract) Decision->PathB No / High Background End Signal Restored (S/N > 10) PathA->End PathB->End

Troubleshooting workflow to resolve Fenbutatin Oxide-d30 suppression.

Part 3: Data Presentation & Optimization Strategies

Quantitative data regarding cleanup sorbents and optimized parameters have been synthesized below to guide your experimental design.

Table 1: Comparison of QuEChERS Cleanup Sorbents for Fenbutatin Oxide Analysis

Sorbent TypeTarget Matrix Components RemovedFenbutatin Oxide RecoveryMatrix Effect SeverityRecommendation
PSA Organic acids, polar pigments, sugars>85%Low to ModeratePreferred [7]
C18 Non-polar interferences, lipids<80%High (Severe Suppression)Avoid/Minimize[7]

Table 2: Optimized LC-MS/MS Parameters for Fenbutatin Oxide-d30

ParameterRecommended SettingScientific Justification
Mobile Phase A Water + 5 mM ammonium formate + 1% formic acidAcidic environment prevents peak tailing and stabilizes the organotin[8].
Mobile Phase B Methanol + 5 mM ammonium formate + 1% formic acidMethanol yields higher ionization efficiency than Acetonitrile for this compound[7].
IS Concentration 1/3 to 1/2 of the ULOQEnsures adequate S/N ratio even if moderate suppression occurs[1].
Sample Dilution 5x to 10x prior to injectionDrastically reduces matrix load entering the ESI source, restoring signal integrity[9].

Part 4: Step-by-Step Experimental Protocols

To ensure self-validating and trustworthy results, implement the following protocols. The first protocol diagnoses the exact retention time of your matrix suppression, while the second provides an optimized extraction method.

Protocol A: Post-Column Infusion (PCI) for Mapping Suppression Zones

Use this protocol to visually map where matrix components are suppressing your ESI signal.

  • Prepare Infusion Solution: Prepare a neat solution of Fenbutatin Oxide-d30 at a concentration of 100 ng/mL in the initial mobile phase.

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical column and the mass spectrometer ESI source. Connect a syringe pump to the third port of the T-piece.

  • Initiate Infusion: Set the syringe pump to infuse the Fenbutatin Oxide-d30 solution at a constant rate of 10 µL/min. Monitor the specific MRM transition for the internal standard (e.g., m/z 547 > 205, depending on specific deuteration placement and adduct formation).

  • Inject Blank Matrix: Inject a blank matrix extract (prepared via your standard QuEChERS method) using your standard LC gradient.

  • Analyze the Chromatogram: Observe the baseline of the infused internal standard. Any significant dips (negative peaks) in the baseline indicate zones of severe ion suppression[4].

  • Action: If the retention time of Fenbutatin Oxide-d30 falls within a suppression dip, adjust your LC gradient to shift the analyte's elution time, or proceed to Protocol B to improve sample cleanup.

Protocol B: Modified QuEChERS Extraction for Complex Matrices

This protocol utilizes acidic extraction and PSA cleanup to maximize recovery while minimizing matrix load.

  • Sample Weighing & Spiking: Weigh 10 g of homogenized sample (e.g., soil, tissue, or plant material) into a 50 mL PTFE centrifuge tube. Spike with Fenbutatin Oxide-d30, targeting a final extract concentration equivalent to 1/3 to 1/2 of your Upper Limit of Quantification (ULOQ)[1].

  • Acidic Extraction: Add 10 mL of acetonitrile containing 1% formic acid (v/v). The acidic environment is mandatory for fenbutatin oxide stability and optimal extraction efficiency[5]. Vortex vigorously for 1 minute.

  • Partitioning: Add standard QuEChERS partitioning salts (e.g., 4 g MgSO4, 1 g NaCl). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 50 mg PSA. Do not use C18, as it exacerbates matrix effects for this specific analyte[7]. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution (Critical Step): Transfer 100 µL of the purified supernatant into an autosampler vial and add 400 µL to 900 µL of LC-grade water (a 5x to 10x dilution). This dilution strategy is highly effective at minimizing residual matrix effects while keeping the analyte within the detection capabilities of modern MS/MS systems[9].

  • Analysis: Inject onto the LC-MS/MS using the optimized acidic methanol gradient described in Table 2.

References

  • Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ACS Omega.[Link]

  • Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. National Institutes of Health (PMC).[Link]

  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? Patsnap Eureka.[Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.[Link]

  • Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ResearchGate.[Link]

  • Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. SCIEX.[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories.[Link]

  • Analysis of Organotin Compounds via QuEChERS and LC-MS/MS - Brief Description. EURL Pesticides.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Fenbutatin Oxide-d30 to other internal standards for organotins

As a Senior Application Scientist, achieving absolute quantitative precision in trace-level analysis requires moving beyond standard protocols and understanding the physicochemical causality governing molecular behavior...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, achieving absolute quantitative precision in trace-level analysis requires moving beyond standard protocols and understanding the physicochemical causality governing molecular behavior in a mass spectrometer. Organotin compounds, particularly bulky acaricides like fenbutatin oxide, present a unique analytical challenge. Historically, gas chromatography-mass spectrometry (GC-MS) was the standard; however, the poor volatility of fenbutatin oxide necessitates exhaustive and highly variable derivatization steps[1]. Consequently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred platform, enabling direct analysis[1].

However, LC-MS/MS utilizing electrospray ionization (ESI) introduces a critical vulnerability: matrix effects . To mitigate this, the selection of an internal standard (IS) is paramount. This guide provides an in-depth mechanistic comparison between the stable isotope-labeled (SIL) Fenbutatin Oxide-d30 and traditional analog standards, demonstrating how to engineer a self-validating quantitative assay.

The Mechanistic Superiority of Deuterated Standards

The Causality of Matrix Effect Compensation

In ESI-LC-MS/MS, co-eluting matrix components (e.g., lipids, pigments, or salts from agricultural samples) compete with the target analyte for charge in the ionization source. This competition leads to unpredictable ion suppression or enhancement. The fundamental purpose of an internal standard is to experience the exact same matrix environment as the analyte, allowing the Analyte/IS response ratio to remain constant regardless of suppression[2].

  • Analog Internal Standards (e.g., Triphenyl Phosphate - TPP): TPP is frequently employed as an inexpensive, non-isotopic internal standard for organotin LC-MS/MS assays[1]. However, TPP is structurally distinct from fenbutatin oxide. This structural divergence dictates a different chromatographic retention time. Because TPP and fenbutatin oxide enter the MS source at different moments, they are exposed to different matrix interferents. This differential ion suppression distorts the response ratio, leading to significant quantification bias[2].

  • Stable Isotope-Labeled Standards (Fenbutatin Oxide-d30): Fenbutatin Oxide-d30 (Molecular Formula: C60H48D30OSn2, MW: 1082.87)[3] is chemically identical to the target analyte, differing only by the incorporation of 30 deuterium atoms. This structural homology ensures exact chromatographic co-elution. Both the analyte and the SIL-IS experience an identical ion suppression environment, rendering the quantitative ratio mathematically self-correcting[2].

G A Sample Matrix (Organotins + Interferents) B Add Fenbutatin Oxide-d30 (SIL-IS) A->B C Add Analog IS (e.g., TPP / TPrT) A->C D Extraction & LC-MS/MS B->D C->D E Co-elution with Analyte Identical Ion Suppression D->E F Retention Time Shift Differential Ion Suppression D->F G Accurate Quantification (Ratio = Constant) E->G H Quantification Bias (Ratio Variations) F->H

Logical flow of matrix effect compensation using SIL-IS versus Analog IS.

Quantitative Performance Comparison

To objectively evaluate the performance delta, the table below synthesizes typical validation metrics for fenbutatin oxide quantification in complex matrices (e.g., agricultural commodities) across three different internal standard strategies. While Tripropyltin (TPrT) is a standard choice for GC-MS[4], it fails to address the specific LC-MS/MS needs of bulky organotins.

ParameterFenbutatin Oxide-d30 (SIL-IS)Triphenyl Phosphate (TPP)Tripropyltin (TPrT)
Primary Analytical Platform LC-MS/MSLC-MS/MS[1]GC-MS[4]
Matrix Effect Compensation Excellent (Identical Ion Suppression)Poor (Differential Ion Suppression)N/A (GC-MS relies on derivatization)
Chromatographic Behavior Exact Co-elution with AnalyteRetention Time ShiftRetention Time Shift
Typical Recovery (%) 95 - 105%70 - 120% (Matrix Dependent)60 - 90% (Derivatization Loss)
Precision (% CV at LLOQ) < 5%15 - 25%10 - 20%
Structural Homology Identical (Isotopologue)[3]Distinct (Phosphate Analog)Distinct (Alkyltin Analog)

Self-Validating Experimental Protocol

A rigorous analytical method must not only extract the analyte but actively prove its own validity during execution. The following QuEChERS-based LC-MS/MS protocol[5][6] incorporates built-in quality control (QC) gates to ensure system integrity.

Workflow S1 1. Matrix Aliquot (10g) + QC Spikes S2 2. IS Addition (Fenbutatin Oxide-d30) S1->S2 S3 3. QuEChERS Extraction (MeCN + Salts) S2->S3 S4 4. dSPE Cleanup (MgSO4, PSA) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5 S6 6. Data Validation (IS Area Stability <15% CV) S5->S6

Self-validating QuEChERS LC-MS/MS workflow for organotin quantification.

Step-by-Step Methodology

Step 1: Matrix Preparation & QC Spiking Homogenize the sample matrix (e.g., fruit or vegetable). Weigh exactly 10 g into a 50 mL centrifuge tube[1]. Self-Validation Gate 1: Concurrently prepare a blank matrix sample spiked with a known concentration of unlabeled fenbutatin oxide (e.g., 10 µg/kg). This acts as a positive control to verify absolute extraction recovery.

Step 2: Internal Standard Addition (Critical Causality Step) Add 50 µL of Fenbutatin Oxide-d30 working solution (1.0 µg/mL) directly to the homogenized matrix before any solvent is added. Causality: Introducing the IS at step zero ensures it undergoes the exact same physical and chemical stresses (extraction losses, partitioning inefficiencies) as the endogenous analyte, allowing for true mathematical correction[2].

Step 3: QuEChERS Extraction Add 10 mL of LC-grade acetonitrile and vortex vigorously for 1 minute. Add partitioning salts (4 g anhydrous MgSO4, 1 g sodium acetate) to induce phase separation and drive the organotins into the organic layer[6]. Centrifuge at 5000 rpm for 5 minutes.

Step 4: Dispersive Solid Phase Extraction (dSPE) Cleanup Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4 and 50 mg PSA (Primary Secondary Amine)[7]. Vortex for 30 seconds and centrifuge. The PSA removes organic acids and polar pigments that heavily contribute to ESI ion suppression.

Step 5: LC-MS/MS Analysis Inject 5 µL of the cleaned supernatant onto a C18 UHPLC column. Utilize a gradient of Water (with 0.1% formic acid and 5 mM ammonium formate) and Acetonitrile (with 0.1% formic acid)[1]. Operate the mass spectrometer in positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM) for both the analyte and the d30-isotopologue.

Step 6: Data Validation (The Self-Validating Check) Self-Validation Gate 2: Before quantifying the analyte, evaluate the absolute peak area of Fenbutatin Oxide-d30 across all injections (blanks, QCs, and unknown samples). If the coefficient of variation (CV) of the IS area exceeds 15%, it indicates severe, uncompensated matrix variations or an extraction failure, automatically invalidating the batch.

Conclusion

While analog standards like TPP or TPrT offer upfront cost advantages, their inability to co-elute and mimic the exact physicochemical behavior of bulky organotins compromises assay reliability. By utilizing Fenbutatin Oxide-d30, researchers embed a mechanistic solution to ESI matrix effects directly into their workflow, ensuring that quantitative data remains accurate, reproducible, and scientifically defensible across the most complex sample matrices.

Sources

Comparative

The Gold Standard in Acaricide Analysis: A Comparative Guide to Fenbutatin Oxide-d30 in Certified Reference Materials

For researchers, scientists, and drug development professionals dedicated to the precise and accurate quantification of the acaricide Fenbutatin Oxide, the choice of an internal standard is a critical decision that direc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals dedicated to the precise and accurate quantification of the acaricide Fenbutatin Oxide, the choice of an internal standard is a critical decision that directly impacts data integrity. This guide provides an in-depth technical comparison of Fenbutatin Oxide-d30 as a certified reference material (CRM) against alternative internal standards, supported by established analytical principles and methodologies.

Fenbutatin Oxide, an organotin miticide, is employed in agriculture to control a variety of mites on fruits, vegetables, and ornamental plants.[1] Its effective monitoring in food products and environmental samples is paramount for ensuring consumer safety and regulatory compliance. The complexity of sample matrices, however, presents a significant analytical challenge, often leading to ion suppression or enhancement in mass spectrometry-based methods. The use of a suitable internal standard is therefore indispensable for compensating for these matrix effects and other analytical variabilities.[2][3]

Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs like Fenbutatin Oxide-d30, are widely recognized as the gold standard in quantitative mass spectrometry.[4] By incorporating deuterium atoms into the molecular structure, Fenbutatin Oxide-d30 exhibits nearly identical physicochemical properties to the native analyte. This ensures that it co-elutes during chromatographic separation and experiences the same ionization effects, leading to superior correction and more accurate and precise quantification.[2]

Performance Comparison: Fenbutatin Oxide-d30 vs. Alternative Internal Standards

The primary alternative to a deuterated internal standard is a structural analog, a compound with a similar but not identical chemical structure. For organotin compounds like Fenbutatin Oxide, compounds such as triphenyl phosphate have been utilized as internal standards in some analytical methods. However, their performance can be compromised due to differences in chromatographic behavior and susceptibility to matrix effects.

Parameter Fenbutatin Oxide-d30 (Deuterated IS) Triphenyl Phosphate (Structural Analog IS) Rationale
Chromatographic Co-elution with Fenbutatin Oxide ExcellentPoor to ModerateFenbutatin Oxide-d30 has virtually identical retention time to the native analyte, ensuring it experiences the same matrix components at the same time. Structural differences in triphenyl phosphate lead to different retention times.
Compensation for Matrix Effects HighVariable and often incompleteCo-elution allows for effective normalization of ion suppression or enhancement. A non-co-eluting IS may be affected differently by the matrix, leading to inaccurate correction.[2]
Correction for Extraction Variability HighModerateSimilar chemical properties ensure that the deuterated standard tracks the analyte throughout the sample preparation process, correcting for losses.
Accuracy and Precision HighModerate to LowSuperior correction for analytical variability leads to lower relative standard deviations (RSDs) and higher accuracy in quantification.[3]
Availability as a Certified Reference Material (CRM) AvailableAvailableBoth are commercially available, but the certification under ISO 17034 for Fenbutatin Oxide-d30 ensures the highest level of quality and traceability.[5]

Table 1. Comparative Performance of Fenbutatin Oxide-d30 and Triphenyl Phosphate as Internal Standards.

The Critical Role of ISO 17034 in Certified Reference Materials

For an internal standard to be truly reliable, it must be produced and certified under a rigorous quality management system. ISO 17034 is the international standard that specifies the general requirements for the competence of reference material producers.[6][7][8] When you use a CRM like Fenbutatin Oxide-d30 that is certified under ISO 17034, you are assured of:

  • Certified Property Value: The concentration and its associated uncertainty are clearly stated and have been determined by metrologically valid procedures.

  • Traceability: The certified value is traceable to the International System of Units (SI).

  • Homogeneity and Stability: The material is uniform throughout the batch, and its certified value is stable for the defined shelf life.[6][9]

This level of certification provides the highest degree of confidence in the internal standard, which is fundamental for the validation of analytical methods and for ensuring the comparability of results between different laboratories and over time.

Experimental Workflow: Ensuring Methodological Integrity

The following diagram illustrates a typical analytical workflow for the quantification of Fenbutatin Oxide in a complex matrix, such as fruit, using Fenbutatin Oxide-d30 as an internal standard. The causality behind each step is crucial for achieving a self-validating system.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification Sample 1. Sample Homogenization (e.g., 10g of fruit) Spike 2. Internal Standard Spiking (Add known amount of Fenbutatin Oxide-d30) Sample->Spike Ensures IS experiences identical sample processing as analyte. Extraction 3. QuEChERS Extraction (Acetonitrile and salts) Spike->Extraction QuEChERS provides broad-spectrum pesticide extraction. Cleanup 4. Dispersive SPE Cleanup (PSA and C18) Extraction->Cleanup Removes matrix interferences that can affect MS ionization. Final_Extract 5. Final Extract Preparation Cleanup->Final_Extract Injection 6. Injection into LC-MS/MS Final_Extract->Injection Separation 7. Chromatographic Separation (Co-elution of analyte and IS) Injection->Separation Isocratic or gradient elution to achieve separation from other compounds. Detection 8. Mass Spectrometric Detection (MRM mode) Separation->Detection Specific precursor-product ion transitions for Fenbutatin Oxide and Fenbutatin Oxide-d30 ensure high selectivity. Integration 9. Peak Area Integration Detection->Integration Ratio 10. Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Ratio corrects for variations in injection volume and instrument response. Quantification 11. Quantification using Calibration Curve Ratio->Quantification Calibration curve is prepared with known concentrations of analyte and a fixed concentration of IS.

Figure 1. Analytical Workflow for Fenbutatin Oxide Quantification.

Experimental Protocol: A Step-by-Step Methodology

The following protocol outlines a robust method for the analysis of Fenbutatin Oxide in a fruit matrix using Fenbutatin Oxide-d30 as an internal standard, based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[10][11]

1. Sample Preparation and Extraction

  • Homogenization: Weigh 10 g (± 0.1 g) of a homogenized fruit sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of Fenbutatin Oxide-d30 CRM solution (e.g., 100 µL of a 1 µg/mL solution) to the sample. The choice of concentration should be based on the expected analyte concentration range.

  • Extraction: Add 10 mL of acetonitrile (with 1% acetic acid) to the tube. Cap and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥ 4000 g for 5 minutes.

3. LC-MS/MS Analysis

  • Final Extract: Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Acquisition: Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Fenbutatin Oxide and Fenbutatin Oxide-d30 for quantification and confirmation.

Logical Relationships in Internal Standard Selection

The decision-making process for selecting an appropriate internal standard is a logical progression that prioritizes analytical accuracy and reliability.

Requirement High Accuracy & Precision in Quantification IS_Choice Choice of Internal Standard Requirement->IS_Choice Matrix_Effects Presence of Complex Matrix Matrix_Effects->IS_Choice Deuterated_IS Deuterated IS (e.g., Fenbutatin Oxide-d30) IS_Choice->Deuterated_IS Analog_IS Structural Analog IS (e.g., Triphenyl Phosphate) IS_Choice->Analog_IS Coelution Co-elution with Analyte Deuterated_IS->Coelution CRM Use of ISO 17034 CRM Deuterated_IS->CRM Differential_Elution Differential Elution Analog_IS->Differential_Elution Effective_Correction Effective Correction of Matrix Effects Coelution->Effective_Correction Ineffective_Correction Ineffective/Variable Correction Differential_Elution->Ineffective_Correction Reliable_Data Reliable & Defensible Data Effective_Correction->Reliable_Data Unreliable_Data Unreliable & Questionable Data Ineffective_Correction->Unreliable_Data Traceability Ensures Traceability, Purity, & Accurate Concentration CRM->Traceability Traceability->Reliable_Data

Figure 2. Decision Pathway for Internal Standard Selection.

Conclusion

The use of Fenbutatin Oxide-d30 as a certified reference material provides a robust and reliable solution for the accurate quantification of Fenbutatin Oxide in challenging matrices. Its ability to co-elute with the native analyte and thus effectively compensate for matrix effects and other analytical variabilities makes it unequivocally superior to structural analog internal standards. For laboratories committed to the highest standards of scientific integrity and data quality, the adoption of ISO 17034 certified Fenbutatin Oxide-d30 is not just a best practice, but a necessity for producing defensible and comparable analytical results.

References

  • Benchchem. (2025). Deuterated vs. Non-Deuterated Internal Standards: A Comparative Performance Guide.
  • LGC Standards. (2023). Certificate of Analysis ISO 17034.
  • Reagecon. (2024). CERTIFICATION REPORT - ISO 17034 CERTIFIED REFERENCE MATERIAL.
  • AccuStandard. (n.d.). Certificate of Analysis.
  • Food and Agriculture Organization of the United Nations. (1992). Fenbutatin oxide (Pesticide residues in food: 1992 evaluations Part II Toxicology). Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • Cui, X., et al. (2021). Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. Foods. Retrieved from [Link]

  • Paragon Scientific Ltd. (2025). CERTIFICATE OF ANALYSIS ISO 17034 COLOUR CERTIFIED REFERENCE MATERIAL Gardner 8.
  • LGC Standards. (n.d.). Dr Ehrenstorfer: Certificate of Analysis.
  • Zhang, Z., et al. (2014). [Simultaneous determination of cyhexatin, triphenyltin and fenbutatin oxide residues in fruits and vegetables by Grignard derivatization and gas chromatography coupled to tandem mass spectrometry]. Se Pu. Retrieved from [Link]

  • World Health Organization. (1992). 844. Fenbutatin oxide (Pesticide residues in food: 1992 evaluations Part II Toxicology). Retrieved from [Link]

  • Semantic Scholar. (2021). Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal- Derived Foods Using Modified QuEChERS Coupled with HPLC-MS.
  • Shimadzu. (2016). Determination of Organic tin pesticides in fruits and vegetables by gas chromatography coupled to tandem mass spectrometry Pittcon 2016.
  • Benchchem. (2025). Inter-laboratory validation of Fenpropathrin residue analysis in honey.
  • Request PDF. (2019). Simultaneous determination of three organotin pesticides in fruits and vegetables by high‐performance liquid chromatography/tandem mass spectrometry.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • Geana, E.-I., et al. (n.d.). OPTIMIZED METHOD FOR ANALYZING THE MINERAL CONTENT OF HONEY.
  • Spectroscopy Online. (2015). An Accurate-Mass Database for Screening Pesticide Residues in Fruits and Vegetables by Gas Chromatography–Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Journal of Chinese Pharmaceutical Sciences. (2022). Chemical constituents of Hainan Syzygium myrsinifolium (Hance) Merr. et Perry based on ultra-high performance liquid. Retrieved from [Link]

  • Semantic Scholar. (2021). Honey Phenolic Compound Profiling and Authenticity Assessment Using HRMS Targeted andUntargeted Metabolomics.
  • Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research.
  • Liu, Z., et al. (2009). [Determination of fenbutatin oxide residue in orange products by gas chromatography]. Se Pu. Retrieved from [Link]

  • ResearchGate. (n.d.). 151 Pesticide Analytes in the Study plus 2 Deuterated Internal Standards (IS) and Quality Control (QC) Compound.

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Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of Extraction Techniques for Fenbutatin Oxide in Fruit Matrices

In the realm of food safety and environmental monitoring, the accurate quantification of pesticide residues is paramount. Fenbutatin oxide, a non-systemic organotin acaricide, is widely used to control mite populations o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of food safety and environmental monitoring, the accurate quantification of pesticide residues is paramount. Fenbutatin oxide, a non-systemic organotin acaricide, is widely used to control mite populations on a variety of fruit crops. Its persistence and potential toxicity necessitate robust and efficient analytical methods for its detection. The initial extraction from complex fruit matrices is arguably the most critical step, directly influencing the accuracy, precision, and sensitivity of the final analytical determination.

This guide provides an in-depth comparison of three prevalent extraction methodologies for fenbutatin oxide in fruit: the modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, traditional Solid-Phase Extraction (SPE), and the innovative Supercritical Fluid Extraction (SFE). We will delve into the mechanistic principles of each technique, provide validated experimental protocols, and present a comparative analysis of their performance based on experimental data, thereby empowering researchers to make informed decisions for their specific analytical challenges.

The QuEChERS Approach: A Paradigm of Simplicity and Efficiency

The QuEChERS method has revolutionized pesticide residue analysis by streamlining the extraction and cleanup process into a few simple steps. Its widespread adoption is a testament to its effectiveness and versatility across a broad spectrum of analyte-matrix combinations.

Scientific Principles

QuEChERS operates on the principle of liquid-liquid partitioning followed by dispersive solid-phase extraction (d-SPE) for cleanup. Initially, the homogenized fruit sample is extracted with an organic solvent, typically acetonitrile, facilitated by the addition of salts (e.g., magnesium sulfate, sodium chloride). This saline mixture induces phase separation, partitioning the fenbutatin oxide into the acetonitrile layer while minimizing the co-extraction of water. The subsequent d-SPE cleanup step involves adding a small amount of sorbent material, such as Primary Secondary Amine (PSA), to an aliquot of the extract. PSA effectively removes matrix components like organic acids, sugars, and fatty acids, which can interfere with chromatographic analysis.

The choice of acetonitrile is critical; its miscibility with water allows for initial penetration into the aqueous fruit matrix, while the subsequent addition of salts forces a phase separation. The inclusion of a small amount of acid, such as formic acid, in the extraction solvent can improve the stability and recovery of certain pesticides, including organotins like fenbutatin oxide.[1][2]

Experimental Protocol: Modified QuEChERS for Fenbutatin Oxide

This protocol is adapted from a validated method for fenbutatin oxide analysis.[1][3]

  • Sample Homogenization: Weigh 10 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid (v/v). Cap the tube and shake vigorously for 1 minute.

  • Salting-Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 2 g of sodium chloride (NaCl). Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 25 mg of PSA and 150 mg of anhydrous MgSO₄.

  • Final Cleanup and Centrifugation: Vortex the microcentrifuge tube for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for subsequent analysis, typically by HPLC-MS/MS.[1]

Workflow Visualization

quechers_workflow sample 1. Homogenized Fruit Sample (10g) extraction 2. Add 10mL Acetonitrile (1% Formic Acid) Shake vigorously sample->extraction salting 3. Add MgSO4 & NaCl Vortex extraction->salting centrifuge1 4. Centrifuge (≥4000 rpm) salting->centrifuge1 aliquot 5. Take 1.5mL Supernatant centrifuge1->aliquot dspe 6. Add PSA & MgSO4 Vortex aliquot->dspe centrifuge2 7. Centrifuge (10,000 rpm) dspe->centrifuge2 analysis 8. Filter & Analyze (HPLC-MS/MS) centrifuge2->analysis

Caption: QuEChERS workflow for fenbutatin oxide extraction.

Conventional Solid-Phase Extraction (SPE): The Classic Cleanup

Solid-Phase Extraction is a well-established technique that utilizes a solid sorbent packed in a cartridge to selectively adsorb either the analyte of interest or interfering matrix components from a liquid sample. It offers a more structured and potentially more selective cleanup than the dispersive format of QuEChERS.

Scientific Principles

SPE relies on the principles of liquid chromatography. The process involves four key steps: conditioning, loading, washing, and elution.

  • Conditioning: The sorbent bed is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.

  • Loading: The sample extract is passed through the cartridge. Fenbutatin oxide, being a nonpolar compound, is typically retained on a polar sorbent like silica gel (normal-phase SPE) from a nonpolar solvent.

  • Washing: A solvent that is strong enough to wash away weakly retained matrix interferences but weak enough to leave the analyte on the sorbent is passed through the cartridge.

  • Elution: A solvent that is strong enough to disrupt the analyte-sorbent interactions is used to elute the fenbutatin oxide, leaving strongly bound interferences behind.

For fenbutatin oxide analysis by Gas Chromatography (GC), a derivatization step is often required due to its low volatility.[4] This step converts the analyte into a more volatile form and is typically performed before the SPE cleanup.

Experimental Protocol: SPE for Fenbutatin Oxide in Oranges

This protocol is based on a method developed for the analysis of fenbutatin oxide in oranges using GC-FPD.[4]

  • Initial Extraction: Extract a homogenized sample (e.g., 20 g) with a mixture of acetone-acetic acid (99:1, v/v) and hexane.

  • Solvent Evaporation: Filter the extract and evaporate the solvent under a stream of nitrogen.

  • Derivatization: Re-dissolve the residue in hexane. Add ethyl magnesium bromide and allow it to react for 15 minutes to form the ethyl derivative of fenbutatin. Quench the reaction with 1 M HCl.

  • SPE Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it.

  • Sample Loading: Load the hexane supernatant from the derivatization step onto the conditioned silica cartridge.

  • Elution: Elute the derivatized fenbutatin oxide with 5 mL of a hexane-dichloromethane (4:1, v/v) mixture.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC analysis.

Workflow Visualization

spe_workflow sample 1. Fruit Sample Extraction (Acetone/Hexane) evaporation 2. Solvent Evaporation sample->evaporation derivatization 3. Derivatization with EtMgBr evaporation->derivatization spe_loading 5. Load Sample Extract derivatization->spe_loading spe_conditioning 4. Condition Silica SPE Cartridge spe_conditioning->spe_loading spe_elution 6. Elute with Hexane/DCM spe_loading->spe_elution analysis 7. Evaporate & Reconstitute for GC spe_elution->analysis

Caption: Conventional SPE workflow for fenbutatin oxide.

Supercritical Fluid Extraction (SFE): The Green Alternative

Supercritical Fluid Extraction is a powerful "green" chemistry technique that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. It offers several advantages, including reduced organic solvent consumption and tunable solvent strength.

Scientific Principles

A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ has liquid-like density and solvating power, but gas-like viscosity and diffusivity, allowing it to penetrate the sample matrix efficiently. The solvating power of supercritical CO₂ can be precisely controlled by adjusting the pressure and temperature. For moderately polar analytes like fenbutatin oxide, a small amount of an organic modifier (e.g., methanol) is often added to the CO₂ to increase its polarity and extraction efficiency.[5] After extraction, the CO₂ can be returned to its gaseous state by reducing the pressure, leaving behind the extracted analytes, which are then collected in a small volume of solvent or on a solid trap.

Experimental Protocol: General SFE for Pesticides in Fruit

This is a general protocol based on established multi-residue SFE methods.[1]

  • Sample Preparation: Mix 1 g of the homogenized fruit sample with a drying agent like anhydrous magnesium sulfate or Celite in a 1:1 ratio. Place the mixture into an SFE extraction vessel.

  • SFE System Parameters:

    • Fluid: Supercritical CO₂ with 5-10% methanol as a modifier.

    • Pressure: 15-30 MPa.

    • Temperature: 40-50 °C.

  • Extraction: Perform a static extraction for 5-10 minutes, allowing the supercritical fluid to equilibrate with the sample, followed by a dynamic extraction for 15-30 minutes, where the fluid continuously flows through the vessel.

  • Analyte Collection: The extracted analytes are depressurized and trapped on a solid-phase material (e.g., C18) or collected in a small volume of organic solvent.

  • Elution and Analysis: If a trap is used, elute the analytes with a suitable solvent (e.g., acetonitrile) for analysis.

Workflow Visualization

sfe_workflow sample 1. Mix Fruit Sample with Drying Agent loading 2. Load into SFE Vessel sample->loading extraction 3. Extract with Supercritical CO2 + Modifier loading->extraction collection 4. Depressurize & Collect on Trap extraction->collection elution 5. Elute Trap with Solvent collection->elution analysis 6. Analyze Extract elution->analysis

Caption: Supercritical Fluid Extraction (SFE) workflow.

Performance Comparison: A Data-Driven Analysis

The choice of an extraction technique is ultimately guided by its performance characteristics. The following table summarizes key experimental data for the discussed methods.

Parameter Modified QuEChERS Solid-Phase Extraction (SPE) Supercritical Fluid Extraction (SFE)
Analyte Fenbutatin OxideFenbutatin OxideGeneral Pesticides (including Fenbutatin Oxide)
Fruit Matrix Rice (as representative plant matrix)OrangesTomato, Cucumber
Recovery (%) 79.04 - 97.12%[1]79.6 - 109.6%[4]70 - 120% (for most pesticides)[1]
Precision (RSD %) 3.30 - 10.96%[1]3.60 - 9.04%[4]< 25% (for most pesticides)[1]
LOQ (mg/kg) 0.007[1]0.1[4]0.01 (typical for many pesticides)[1]
Speed per Sample ~20-30 minutes45-60 minutes (plus derivatization)~30-45 minutes
Solvent Usage Low (~20 mL)Moderate (~30-50 mL)Very Low (<10 mL organic modifier)
Cost LowModerateHigh (instrumentation)
Selectivity GoodHighHigh

Critical Evaluation and Recommendations

QuEChERS stands out for its unparalleled combination of speed, ease of use, and low solvent consumption. The recoveries and precision are excellent, making it an ideal choice for high-throughput laboratories conducting routine monitoring.[5][6][7][8] The low LOQ achieved with modern LC-MS/MS instrumentation further solidifies its position as a leading technique.[1] However, for exceptionally complex matrices, the cleanup might be less exhaustive compared to SPE, potentially leading to more significant matrix effects.

Solid-Phase Extraction (SPE) offers high selectivity and can produce very clean extracts. The structured nature of the cartridge-based cleanup allows for fine-tuning of the wash and elution steps to remove specific interferences. The primary drawbacks are the longer processing time and higher solvent consumption compared to QuEChERS. The mandatory derivatization step for GC analysis of fenbutatin oxide adds complexity and a potential source of error.[4] SPE is best suited for methods requiring maximum cleanup or when GC is the designated analytical instrument.

Supercritical Fluid Extraction (SFE) is the most environmentally friendly option, drastically reducing the use of organic solvents.[5] It provides high recoveries and can be automated for unattended operation. The main barrier to its widespread adoption is the high initial capital cost of the instrumentation. SFE is an excellent choice for research laboratories focused on "green" analytical chemistry or for large-scale operations where the long-term savings in solvent costs can offset the initial investment.

Choosing the Right Technique:
  • For High-Throughput Routine Analysis: The Modified QuEChERS method is the clear frontrunner due to its speed, cost-effectiveness, and excellent performance with LC-MS/MS.

  • For Methods Requiring Maximum Cleanup or GC Analysis: SPE is a robust and reliable choice, particularly when matrix interferences are a significant concern.

  • For "Green" Laboratories and R&D: SFE offers a sustainable and highly efficient extraction alternative, provided the initial investment is feasible.

Ultimately, the optimal extraction technique depends on the specific objectives of the analysis, available instrumentation, sample throughput requirements, and budget constraints. This guide provides the foundational data and rationale to assist researchers in navigating these choices and developing robust, reliable methods for the analysis of fenbutatin oxide in fruit.

References

  • Wang, L. et al. (2021). Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ACS Omega, 6(15), 10327–10335. Available at: [Link][1][2][3]

  • Lehotay, S. J., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. Journal of Chromatography A, 1217(16), 2548-2560. Available at: [Link][6]

  • Lehotay, S. J., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. ResearchGate. Available at: [Link][7]

  • Phenomenex (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Available at: [Link]

  • Shimadzu (n.d.). Efficient extraction of residual pesticides in agricultural products and soils for GC/MS and LC/MS analysis using supercritical. Available at: [Link][5]

  • Liu, Z., et al. (2009). [Determination of fenbutatin oxide residue in orange products by gas chromatography]. Se Pu, 27(6), 760-3. Available at: [Link][4]

  • Lehotay, S. J., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. Journal of Separation Science. Available at: [Link][8]

  • Wang, L. et al. (2021). Recovery Rates of Fenbutatin Oxide in Different Samples. ResearchGate. Available at: [Link]

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